5-Bromopyridazin-3-amine
Description
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Properties
IUPAC Name |
5-bromopyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZZTROFAJLFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735912 | |
| Record name | 5-Bromopyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187237-00-8 | |
| Record name | 5-Bromopyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Strategy for 5-Bromopyridazin-3-amine
Executive Summary
5-Bromopyridazin-3-amine is a functionalized diazine that represents a valuable building block for the synthesis of more complex molecules in medicinal and agrochemical research. The pyridazine core is a recognized pharmacophore, and the strategic placement of an amino group and a bromine atom offers versatile handles for further derivatization. The amino group can be acylated, alkylated, or used to construct fused heterocyclic systems, while the bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions. Despite its utility, specific, well-documented synthetic procedures for this exact molecule are not prevalent in readily accessible literature. This guide, therefore, outlines two primary, chemically sound synthetic strategies based on established principles of heterocyclic chemistry and analogous transformations. The proposed pathways are:
-
Pathway A: Direct amination of a dihalopyridazine precursor via Nucleophilic Aromatic Substitution (SNAr).
-
Pathway B: Reduction of a 5-bromo-3-nitropyridazine intermediate.
This document provides a detailed examination of the rationale behind each pathway, proposed experimental protocols, and a comparative analysis to aid researchers in selecting an appropriate route for laboratory-scale synthesis.
Overview of Proposed Synthetic Strategies
The electron-deficient nature of the pyridazine ring is the central chemical principle governing its functionalization. The two adjacent nitrogen atoms withdraw electron density from the ring carbons, making them susceptible to attack by nucleophiles. This property is the foundation for the two major retrosynthetic disconnections proposed for this compound.
Pathway A leverages this inherent reactivity directly, proposing the displacement of a halide at the C3 position of a 3,5-dihalopyridazine with an ammonia equivalent. This is the most direct route, contingent on the availability of the starting material and the ability to control the regioselectivity of the substitution.
Pathway B is a more classical and potentially more reliable, albeit longer, approach. It involves the synthesis of a 5-bromo-3-nitropyridazine intermediate, followed by the well-established and high-yielding reduction of the nitro group to the target amine. This pathway decouples the introduction of the two functional groups, which can often simplify optimization and purification.
Pathway A: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)
Rationale and Mechanistic Considerations
Nucleophilic aromatic substitution (SNAr) on halo-pyridazines is a feasible method for introducing amino groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is facilitated by the electron-withdrawing pyridazine nitrogens.
-
Starting Material: The most logical precursor for this pathway is 5-Bromo-3-chloropyridazine (CAS 1196155-33-5), which is commercially available.[1] Using a substrate with two different halogens (Cl and Br) is advantageous. The C-Cl bond is generally more reactive towards nucleophilic substitution than the C-Br bond in heteroaromatic systems, which should favor the desired regioselective displacement of the chlorine atom at the C3 position.
-
Nucleophile: Aqueous or alcoholic ammonia (NH₃) is the most direct nucleophile. The reaction typically requires elevated temperatures and pressure (autoclave) to proceed effectively.[2][3]
-
Causality of Experimental Choices: The choice of 5-Bromo-3-chloropyridazine as a starting material is strategic. The greater electronegativity and polarization of the C-Cl bond compared to the C-Br bond makes the C3 position more electrophilic and thus more susceptible to nucleophilic attack. This intrinsic difference in reactivity is the key to achieving regioselectivity without the need for protecting groups or more complex multi-step procedures. Solvents like ethanol or water are chosen for their ability to solvate the reactants and withstand the required reaction temperatures.[4]
Proposed Workflow: Pathway A
Caption: Proposed SNAr synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a proposed method based on analogous reactions and should be performed with all appropriate safety precautions by trained personnel.
-
Reactor Setup: To a high-pressure steel autoclave, add 5-Bromo-3-chloropyridazine (1.0 eq., e.g., 5.0 g).
-
Reagent Addition: Add concentrated aqueous ammonia (28-30%, 20-40 eq.) or a saturated solution of ammonia in ethanol. The use of a solvent like ethanol can improve the solubility of the starting material.[4]
-
Reaction: Seal the autoclave securely. Heat the reaction mixture to 120-150 °C with vigorous stirring. The optimal temperature and time must be determined empirically, but a reaction time of 12-24 hours is a reasonable starting point.[2]
-
Monitoring: (If possible with the equipment) Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to check for the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature. CAUTION: Vent the reactor in a fume hood to release excess ammonia pressure.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ammonia and solvent.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, toluene) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Pathway B: Synthesis via Reduction of a Nitro-Pyridazine Intermediate
Rationale and Multi-step Approach
This pathway involves the formation of a nitro-substituted intermediate, which is then reduced to the desired amine. This is a robust and widely used strategy in heterocyclic chemistry for installing an amino group when direct amination is problematic or low-yielding.[5][6]
-
Intermediate Synthesis: The key intermediate is 5-Bromo-3-nitropyridazine . The synthesis of this precursor is a critical step. A plausible route would be the diazotization of a corresponding aminopyridazine followed by a Sandmeyer-type reaction, though this adds complexity. A more direct approach, if the starting material is available, would be the nitration of a suitable pyridazine precursor.
-
Reduction Step: The reduction of an aromatic nitro group is one of the most reliable transformations in organic synthesis. Numerous methods are available, providing flexibility.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas, ammonium formate, etc.) is a clean and efficient method.[7]
-
Metal/Acid Reduction: Classic conditions such as Tin(II) chloride (SnCl₂) in HCl or Iron (Fe) powder in acetic acid/HCl are also highly effective and often used in large-scale synthesis.[5]
-
-
Causality of Experimental Choices: The choice of reducing agent can be dictated by scale, available equipment, and functional group tolerance. Catalytic hydrogenation is often preferred for its clean reaction profile and simple work-up (filtration of the catalyst). However, it requires specialized hydrogenation equipment. Metal/acid reductions are operationally simpler for a standard laboratory setup but can involve more strenuous aqueous work-ups to remove metal salts.
Proposed Workflow: Pathway B
Caption: Proposed multi-step synthesis via a nitro-intermediate.
Detailed Experimental Protocol (Proposed for Reduction Step)
Disclaimer: This protocol is based on the reduction of 5-bromo-3-nitropyridine and is adapted for the pyridazine analogue.[7] It should be performed with all appropriate safety precautions.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Bromo-3-nitropyridazine (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, evacuate the air, and replace with hydrogen gas (H₂). This can be done using a balloon filled with H₂ for small-scale reactions or a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product amine is typically more polar than the starting nitro compound.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or column chromatography as described in Pathway A.
Comparative Analysis of Proposed Pathways
| Feature | Pathway A: Direct Amination (SNAr) | Pathway B: Nitro Reduction |
| Number of Steps | 1 (from 5-bromo-3-chloropyridazine) | 2 or more (synthesis of nitro-intermediate + reduction) |
| Starting Materials | 5-Bromo-3-chloropyridazine (commercially available) | Requires synthesis of 5-Bromo-3-nitropyridazine |
| Key Challenge | Achieving high regioselectivity; potentially harsh conditions (high temp/pressure). | Synthesis of the key nitro-intermediate. |
| Reliability | Potentially lower yielding with side products. | The reduction step is typically very high-yielding and reliable. |
| Scalability | May require specialized high-pressure equipment for scale-up. | Uses standard laboratory equipment; metal/acid reduction is highly scalable. |
| Safety/Hazards | High-pressure ammonia. | Use of H₂ gas (flammable); nitrating agents in the first step are highly corrosive and oxidizing. |
Conclusion
The synthesis of this compound, a valuable heterocyclic building block, can be logically approached via two primary strategies. Pathway A , a direct nucleophilic aromatic substitution, offers the most convergent route but may present challenges in controlling regioselectivity and require specialized high-pressure equipment. Its success is highly dependent on the differential reactivity of the C-Cl versus C-Br bonds. Pathway B , involving the reduction of a nitro intermediate, is a longer but more robust and predictable route. While it necessitates the prior synthesis of 5-bromo-3-nitropyridazine, the final reduction step is based on a highly reliable and well-established chemical transformation.
For researchers embarking on this synthesis, the choice between these pathways will depend on the availability of starting materials, equipment, and the desired scale of the reaction. It is recommended to begin with small-scale trials to establish optimal conditions for either the selective amination in Pathway A or the synthesis and subsequent reduction of the intermediate in Pathway B.
References
- 1. 1196155-33-5|5-Bromo-3-chloropyridazine|BLD Pharm [bldpharm.com]
- 2. test-psk.inforang.com [test-psk.inforang.com]
- 3. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Spectroscopic Profile of 5-Bromopyridazin-3-amine: A Predictive and Interpretive Guide
Introduction: The Need for Characterization
5-Bromopyridazin-3-amine is a substituted pyridazine, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science.[1][2] The precise arrangement of the electron-donating amine group and the electron-withdrawing bromine atom on the electron-deficient pyridazine ring creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment are paramount for any research or drug development application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for this rigorous characterization.
This guide offers a detailed predictive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data for this compound. The causality behind each predicted value is explained, providing a logical framework for researchers to interpret their own future experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern and electronic environment of the pyridazine ring.
Predicted ¹H NMR Spectrum
The pyridazine ring of this compound contains two aromatic protons. Their chemical shifts are influenced by the adjacent nitrogen atoms, the bromine atom, and the amino group. The nitrogens are strongly electron-withdrawing, which deshields adjacent protons, moving their signals downfield.[3]
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Proton H-4: This proton is positioned between the electron-donating amino group (-NH₂) and the electron-withdrawing bromine atom (-Br). The donating effect of the amine will shield this proton (shift it upfield), while the inductive effect of the bromine will deshield it.
-
Proton H-6: This proton is adjacent to a ring nitrogen and ortho to the bromine atom, leading to significant deshielding.
Based on data for analogous substituted pyridazines, we can predict the following spectrum, likely recorded in a solvent like DMSO-d₆ to ensure solubility and clear observation of the amine protons.[4]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.0 - 7.3 | Doublet (d) | ~2.5 - 3.0 |
| H-6 | ~8.5 - 8.8 | Doublet (d) | ~2.5 - 3.0 |
| -NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | - |
Rationale: The H-6 proton is predicted to be significantly downfield due to its proximity to the electronegative nitrogen and bromine. The H-4 proton is expected to be more upfield. The two aromatic protons should appear as doublets due to coupling to each other. The amine protons typically appear as a broad singlet that may exchange with D₂O.[5]
Diagram 1: Molecular Structure and Proton Assignments
Caption: Structure of this compound with proton labels.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal four distinct signals for the carbon atoms of the pyridazine ring. The chemical shifts are heavily influenced by the attached substituents and the ring nitrogens.
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C-3: Attached to the electron-donating amino group, this carbon will be shielded relative to other carbons bonded to nitrogen.
-
C-5: Directly bonded to bromine, this carbon will be significantly influenced by the halogen's inductive effect.
-
C-4 & C-6: These carbons are primarily influenced by their position relative to the two nitrogen atoms. C-6, being adjacent to a nitrogen and ortho to the bromine, is expected to be more deshielded than C-4.[6]
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (C-NH₂) | ~158 - 162 |
| C-4 | ~120 - 124 |
| C-5 (C-Br) | ~115 - 120 |
| C-6 | ~145 - 150 |
Rationale: The chemical shifts for unsubstituted pyridazine are approximately δ 150.9 (C3/C6) and δ 126.8 (C4/C5).[7] The amino group at C-3 will cause a significant downfield shift due to its resonance effect in this electron-poor system. The bromine at C-5 will have a complex effect, but typically carbons bearing bromine in aromatic systems appear in the δ 110-125 ppm range. The predicted shifts reflect these combined substituent effects.[8]
NMR Spectroscopy: Experimental Protocol
Diagram 2: NMR Sample Preparation and Analysis Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Insert the tube into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity for the specific solvent.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.
-
Analysis: Analyze the processed spectrum by referencing it to the residual solvent peak, picking peaks, and integrating the signals (for ¹H NMR).
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. The fragmentation pattern offers valuable clues about its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
For this compound (C₄H₄BrN₃), the most crucial feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[9]
The fragmentation of the pyridazine ring typically involves the loss of stable neutral molecules like N₂ and HCN.[10][11]
Table 3: Predicted Key Ions in the EI Mass Spectrum
| m/z (for ⁷⁹Br / ⁸¹Br) | Predicted Identity | Rationale for Formation |
|---|---|---|
| 173 / 175 | [M]⁺ | Molecular Ion |
| 145 / 147 | [M - N₂]⁺ | Loss of a nitrogen molecule from the pyridazine ring |
| 94 | [M - Br]⁺ | Loss of the bromine radical |
| 67 | [C₃H₃N]⁺ | Subsequent loss of HCN from the [M - Br]⁺ fragment |
| 52 | [C₄H₄]⁺ | Loss of N₂ from the [M - Br]⁺ fragment |
Rationale: The molecular ion is expected to be prominent. The expulsion of N₂ is a characteristic fragmentation pathway for the pyridazine ring system.[12] Cleavage of the C-Br bond is also a highly probable event.
Diagram 3: Predicted Fragmentation Pathway of this compound
Caption: Key predicted fragmentation steps for this compound.
Mass Spectrometry: Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg, dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. For EI-MS, a direct insertion probe or GC inlet can be used.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted Infrared Spectrum
For this compound, the key absorptions will be from the N-H bonds of the primary amine, the C=N and C=C bonds of the aromatic ring, and the C-Br bond.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridazine Ring | Medium-Weak |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong |
| 1600 - 1450 | C=C and C=N Ring Stretch | Aromatic Heterocycle | Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| ~1050 | C-Br Stretch | Aryl Bromide | Medium |
| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad |
Rationale: Primary aromatic amines typically show two distinct N-H stretching bands.[13] The N-H bending vibration is also a characteristic and often strong absorption.[7] The pyridazine ring will have several C=C and C=N stretching vibrations in the fingerprint region.[14] The C-N stretch for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range.[15]
Infrared Spectroscopy: Experimental Protocol (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically subtract the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for characteristic absorption bands.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
Conclusion
This guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted NMR, MS, and IR data, grounded in established spectroscopic principles and comparisons with analogous compounds, offer a valuable starting point for researchers. The detailed experimental protocols provide a self-validating system for obtaining high-quality data. It is imperative that these predictions are confirmed through empirical measurement to ensure the unequivocal identification and characterization of this compound in future scientific endeavors.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 4. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon | Semantic Scholar [semanticscholar.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Pyridazine(289-80-5) 13C NMR [m.chemicalbook.com]
- 8. [PDF] Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Bromopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of a wide array of biologically active molecules.[1][2] Its pyridazine core is a "privileged structure" known to interact with various biological targets, conferring activities such as antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of its three-dimensional molecular structure and conformational dynamics is paramount for rational drug design and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the molecular geometry, conformational preferences, and spectroscopic characteristics of this compound, leveraging computational chemistry methods in the absence of extensive experimental data.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutics.[1][2][5] The strategic placement of substituents on this scaffold allows for the fine-tuning of physicochemical properties and biological activity. This compound, with its bromine atom and amino group, presents two key functionalities for synthetic elaboration. The bromine atom can participate in cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the amino group provides a site for amide bond formation or other derivatizations. The inherent biological relevance of the pyridazine core, combined with the synthetic versatility of this compound, makes it a valuable intermediate for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][2]
Molecular Structure and Geometry
A precise understanding of the three-dimensional arrangement of atoms in this compound is fundamental to predicting its interactions with biological macromolecules.
Fundamental Structural Information
The foundational identity of this compound is established by its chemical formula and systematic nomenclature.
| Property | Value | Source |
| Chemical Formula | C₄H₄BrN₃ | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 1187237-00-8 | [7] |
| Molecular Weight | 174.00 g/mol | [6] |
| SMILES | C1=C(C=NN=C1N)Br | [6] |
Predicted Molecular Geometry
In the absence of publicly available single-crystal X-ray diffraction data for this compound, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its ground-state molecular geometry. DFT methods have been successfully employed to determine the structures of related brominated pyridine and pyridazine derivatives with high accuracy.
Experimental Protocol: Computational Geometry Optimization
A representative protocol for predicting the molecular geometry of this compound using DFT is as follows:
-
Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: The geometry optimization is performed using a DFT functional, such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules.
-
Basis Set Selection: A sufficiently flexible basis set, for instance, 6-311++G(d,p), is chosen to accurately describe the electronic distribution around all atoms, including the bromine and nitrogen atoms with their lone pairs of electrons.
-
Optimization Procedure: The energy of the molecule is minimized with respect to the positions of its atoms until a stationary point on the potential energy surface is reached.
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
The predicted bond lengths, bond angles, and dihedral angles from such a calculation would provide a detailed picture of the molecule's geometry. The pyridazine ring is expected to be largely planar due to its aromatic character.
Caption: Predicted molecular structure of this compound.
Conformational Analysis
While the pyridazine ring itself is rigid, the primary source of conformational flexibility in this compound arises from the rotation of the amino group around the C3-N bond.
Rotational Barrier of the Amino Group
The rotation of the amino group is not entirely free and is hindered by a rotational energy barrier. This barrier is influenced by electronic effects, such as the delocalization of the nitrogen lone pair into the aromatic system, and steric interactions with the adjacent nitrogen atom of the pyridazine ring. The magnitude of this rotational barrier can be computationally estimated by performing a potential energy surface scan.
Workflow: Calculating the Rotational Energy Barrier
Caption: Workflow for calculating the amino group rotational barrier.
The results of such a scan would likely reveal two key conformations:
-
Ground State (Planar or Near-Planar): The conformation where the amino group is coplanar with the pyridazine ring, allowing for maximum delocalization of the nitrogen lone pair into the aromatic π-system.
-
Transition State (Perpendicular): The conformation where the amino group is perpendicular to the pyridazine ring, representing the energy maximum for rotation.
The energy difference between these two states defines the rotational barrier. For similar aromatic amines, these barriers are typically in the range of a few kcal/mol.
Spectroscopic Characterization (Predicted)
Spectroscopic techniques are indispensable for the structural elucidation of molecules. In the absence of published experimental spectra for this compound, computational methods can provide valuable predicted spectra.
Predicted ¹H and ¹³C NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms.
Methodology: NMR Spectra Prediction
Predicted NMR chemical shifts can be calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
Table of Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H4 | ~7.0 - 7.5 | d |
| H6 | ~8.5 - 9.0 | d |
| NH₂ | ~5.0 - 6.0 | br s |
Table of Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~155 - 160 |
| C4 | ~120 - 125 |
| C5 | ~110 - 115 |
| C6 | ~145 - 150 |
Note: These are estimated values and can be influenced by the choice of computational method and solvent effects.
Predicted Infrared (IR) Spectrum
Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint.
Methodology: IR Spectrum Prediction
Harmonic vibrational frequencies can be calculated at the same level of theory used for geometry optimization. These frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data.
Table of Predicted Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric) | ~3400 - 3500 | Medium |
| N-H stretch (symmetric) | ~3300 - 3400 | Medium |
| N-H bend (scissoring) | ~1600 - 1650 | Strong |
| C=N, C=C stretches (ring) | ~1400 - 1600 | Medium-Strong |
| C-Br stretch | ~500 - 600 | Medium |
These predicted spectroscopic data provide a valuable reference for the experimental characterization of this compound and its derivatives.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the molecular structure and conformational properties of this compound based on established computational methodologies. While these theoretical insights are crucial for guiding synthetic efforts and understanding potential biological interactions, experimental validation remains a critical next step. The acquisition of single-crystal X-ray diffraction data would provide definitive proof of the solid-state structure. Furthermore, detailed 1D and 2D NMR spectroscopic studies in various solvents would confirm the predicted chemical shifts and could offer insights into solvent-dependent conformational preferences. A comprehensive understanding of the structure and dynamics of this versatile building block will undoubtedly accelerate the discovery of new and effective pyridazine-based therapeutics.
References
- 1. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 13535-01-8|5-Bromopyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. Amide rotation trajectories probed by symmetry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 5-Bromopyridazin-3-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, imparting unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] Among the myriad of functionalized pyridazines, 5-Bromopyridazin-3-amine stands out as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. Its strategic arrangement of a reactive bromine atom and a nucleophilic amino group allows for facile and diverse chemical modifications, enabling the exploration of vast chemical space in drug discovery programs. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols for key synthetic transformations are provided, along with insights into structure-activity relationships and pharmacokinetic considerations.
Introduction: The Physicochemical and Strategic Advantages of the this compound Scaffold
The this compound scaffold (CAS 1187237-00-8) presents a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns.[2][3] The pyridazine core itself is known to be a bioisostere for other aromatic systems like pyridine and pyrimidine, while often improving aqueous solubility and facilitating the formation of crystalline salts.[1] The two adjacent nitrogen atoms create a dipole moment that can engage in specific hydrogen bonding interactions with biological targets.[4]
The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various aryl, heteroaryl, and alkyl groups to probe structure-activity relationships (SAR). The amino group at the 3-position provides a crucial vector for interaction with target proteins, often acting as a hydrogen bond donor. This bifunctionality makes this compound a powerful platform for the construction of complex, biologically active molecules.
Synthesis and Reactivity: Key Transformations of this compound
The utility of this compound in drug discovery is largely defined by its reactivity in robust and scalable cross-coupling reactions. The two most pivotal transformations for derivatizing this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. These modifications are critical for tuning the pharmacological properties of the resulting molecules.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 5-Bromo-3-aminopyridine Analog
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | 70-80 |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | 65-75 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 |
Data adapted from references[3][6]. Yields are for analogous 3-amino-5-bromopyridine or 5-bromoindazole systems and are indicative of the expected reactivity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).[2]
-
Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid library synthesis, microwave-assisted protocols can significantly reduce reaction times.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent mixture (e.g., Dioxane/H₂O).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Work-up and Purification: After cooling, the product is isolated and purified using the same procedure as the conventional heating method.
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination: Introducing Diverse Amino Functionalities
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental for coupling amines with aryl halides, and in the context of this compound, it allows for the introduction of a wide variety of primary and secondary amines at the 5-position. This functionalization is key for modulating properties such as solubility, lipophilicity, and target engagement.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of a 5-Bromopyrimidine Analog
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 3 | Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu | Toluene | 100 | 18 | 93 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
Data adapted from representative literature procedures for 5-bromopyrimidine.[8] Yields are indicative of expected outcomes.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 eq), this compound (1.0 eq), and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL per 1 mmol of bromide) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The 3-aminopyridazine moiety is a well-established pharmacophore in kinase inhibitor design.[4] The amino group often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many type I and type II kinase inhibitors. The 5-position, which can be readily diversified using the chemistry described above, typically points towards the solvent-exposed region of the binding pocket, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
Case Study: this compound in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors
A recent patent application (WO2021247969A1) discloses the use of this compound as a key starting material in the synthesis of novel inhibitors of fibroblast growth factor receptor (FGFR) kinases.[9] Deregulation of FGFR signaling is implicated in various cancers, making these kinases attractive therapeutic targets.
The synthesis involves an initial reaction of this compound with chloroacetaldehyde to form a brominated imidazo[1,2-b]pyridazine core. This intermediate is then further functionalized, likely through cross-coupling reactions at the bromine-bearing position, to generate the final potent FGFR inhibitors.
Caption: Synthetic route to FGFR inhibitors from this compound.[9]
Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds
While detailed public SAR data for this compound derivatives is emerging, valuable insights can be drawn from closely related scaffolds, such as 3-amino-5-bromopyridine, which has been explored for the inhibition of kinases like ALK2.[5]
-
Hinge-Binding: The 3-amino group is critical for maintaining the hinge-binding interactions necessary for potent kinase inhibition.
-
5-Position Substituent: The nature of the substituent at the 5-position significantly impacts potency and selectivity. Large, hydrophobic groups can access deeper pockets in the ATP-binding site, while polar or charged groups can be used to enhance solubility and modulate pharmacokinetic properties. For example, in ALK2 inhibitors, replacing a phenyl group with a quinoline at this position can increase selectivity.
-
Vector for Optimization: The 5-position serves as the primary vector for lead optimization, allowing for the fine-tuning of the molecule's properties without disrupting the core binding motif.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Pharmacokinetic Considerations
The pyridazine core is known to favorably influence the pharmacokinetic properties of drug candidates.[1] Its polar nature can enhance aqueous solubility, which is often a challenge in kinase inhibitor development. Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, potentially reducing the metabolic liability often associated with more lipophilic aromatic rings. The ability to fine-tune the properties of the 5-position substituent allows for the optimization of the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.
Conclusion
This compound is a high-value scaffold for modern medicinal chemistry, offering a unique combination of a privileged heterocyclic core and versatile synthetic handles. Its utility in the synthesis of targeted therapies, particularly kinase inhibitors, is well-documented in the patent literature. The robust and well-understood chemistry of Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a clear and efficient path for the diversification of this core, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel, highly selective, and potent kinase inhibitors continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
References
- 1. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C4H4BrN3 | CID 66864135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 8. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 9. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Properties of the 5-Bromopyridazin-3-amine Ring System
Abstract: The pyridazine ring is a foundational scaffold in medicinal chemistry, prized for its unique physicochemical properties that are conducive to forging effective drug-target interactions. This guide provides a comprehensive technical analysis of a specific, highly functionalized derivative: 5-Bromopyridazin-3-amine. We will dissect the core electronic characteristics of the pyridazine system and explore the profound modulatory influence of the electron-donating amino group and the electron-withdrawing bromo substituent. This "push-pull" dynamic creates a unique electronic landscape that dictates the molecule's reactivity, spectroscopic signature, and, ultimately, its utility in drug discovery. This document synthesizes theoretical principles with field-proven experimental and computational protocols, offering researchers, scientists, and drug development professionals a definitive resource for understanding and leveraging the properties of this versatile chemical entity.
The Pyridazine Core: An Electron-Deficient Scaffold
The parent pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement renders the ring system inherently electron-deficient, a property that profoundly influences its chemical behavior.[1][2] Key physicochemical properties of the pyridazine core include:
-
High Dipole Moment: The adjacent, electronegative nitrogen atoms create a significant dipole moment, which enhances water solubility and the potential for polar interactions with biological targets.[1]
-
Weak Basicity: Despite the presence of two nitrogen atoms, pyridazine is a weak base (pKa ≈ 2.3) because the lone pair electrons are part of the aromatic system, making them less available for protonation.[2]
-
π-Deficiency: The nitrogen atoms withdraw electron density from the ring, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. This deficiency is most pronounced at the C-3 and C-6 positions.[1]
These intrinsic properties make pyridazine an attractive scaffold in drug design, but it is the strategic placement of substituents that unlocks its full potential. Our focus, this compound, exemplifies this principle.
Caption: Chemical Structure of this compound.
The "Push-Pull" Effect: Interplay of Substituents
The electronic character of the this compound ring is a direct consequence of the opposing electronic effects of its two substituents. This "push-pull" relationship creates distinct regions of high and low electron density, which are critical determinants of the molecule's reactivity and interaction profile.
-
The 3-Amino Group (-NH₂): An Electron-Donating Force The amino group acts as a powerful electron-donating group (EDG) primarily through resonance (a +M effect). The nitrogen lone pair can delocalize into the pyridazine ring, increasing its electron density. While it also exerts a minor electron-withdrawing inductive effect (-I), the resonance effect is dominant. This donation partially counteracts the inherent electron deficiency of the pyridazine core, influencing its basicity and reactivity towards electrophiles.
-
The 5-Bromo Group (-Br): An Electron-Withdrawing Anchor Conversely, the bromine atom is a classic electron-withdrawing group (EWG). Its high electronegativity pulls electron density from the ring via a strong inductive effect (-I). While it possesses lone pairs that can participate in weak resonance donation (+M), the inductive effect is overwhelmingly stronger. The primary roles of the bromo group are to further decrease the ring's electron density and, critically, to serve as a versatile synthetic handle for cross-coupling reactions.
The synergy of these two groups establishes a polarized electronic environment, essential for both synthetic manipulation and biological activity.
Caption: Conceptual diagram of electronic "push-pull" effects.
Frontier Molecular Orbitals and Chemical Reactivity
The electronic properties and reactivity of a molecule are fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and electronic excitability.[3][4][5]
-
HOMO: The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons. The electron-donating amino group is expected to raise the HOMO energy level of the this compound system, making it a more effective electron donor than the unsubstituted pyridazine.
-
LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. The electron-withdrawing nature of both the pyridazine ring and the bromo substituent will significantly lower the LUMO energy level, making the molecule a better electron acceptor.
-
HOMO-LUMO Gap: The combined effect of raising the HOMO and lowering the LUMO leads to a reduced HOMO-LUMO gap. A smaller gap suggests that the molecule can be more easily excited electronically (e.g., by absorbing light) and is generally more kinetically reactive.
This orbital structure dictates the molecule's reactivity in key transformations essential for drug development:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, amplified by the bromine, makes it susceptible to attack by nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal site for reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6][7] This allows for the facile introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the core scaffold—a cornerstone of modern medicinal chemistry.
Experimental Characterization Protocols
To empirically validate the theoretical electronic properties, a suite of spectroscopic and electrochemical techniques must be employed. The following protocols are designed as self-validating systems for any research laboratory.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides an atomic-level map of the molecule's electronic environment. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electron density. The electron-donating amino group will shield nearby protons and carbons (shifting them upfield), while the electron-withdrawing ring nitrogens and bromo group will deshield them (shifting them downfield).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Calibrate and shim the NMR spectrometer (400 MHz or higher recommended for better resolution). Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C nuclei.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. For enhanced structural confirmation, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
Data Analysis & Validation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals to confirm proton counts. Correlate observed chemical shifts with predictions from theoretical calculations (DFT) or spectral databases to validate the assignments. The predicted upfield/downfield shifts should align with the known electronic effects of the substituents.
Protocol 2: Cyclic Voltammetry (CV)
Causality: CV is a powerful electrochemical technique used to probe the redox properties of a molecule. The oxidation potential (Eₒₓ) is directly related to the energy required to remove an electron from the HOMO, while the reduction potential (EᵣₑᏧ) is related to the energy gained when an electron is added to the LUMO. These values provide empirical estimates of the HOMO and LUMO energy levels.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve 1-5 mM of this compound in the electrolyte solution.
-
Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE). Polish the working electrode with alumina slurry before each run to ensure a clean, reproducible surface.
-
Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen. Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. Perform scans at various rates (e.g., 50, 100, 200 mV/s) to check for reversibility.
-
Data Analysis & Validation: Measure the peak potentials for oxidation and reduction. Reference all measured potentials against the Fc/Fc⁺ couple. The HOMO and LUMO energies can be estimated using empirical formulas (e.g., E(HOMO) ≈ -[Eₒₓ vs Fc/Fc⁺ + 4.8] eV). The self-validating step is the stability and known potential of the internal ferrocene standard, which confirms the integrity of the reference electrode and solvent system.
Caption: Workflow for experimental characterization.
Computational Modeling with Density Functional Theory (DFT)
When experimental data is limited or to gain deeper mechanistic insight, computational chemistry is indispensable. Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules like this compound.[3][4][8]
Protocol 3: DFT Calculation Workflow
Causality: This workflow provides a reliable, reproducible method to calculate key electronic descriptors from first principles, offering predictive power that can guide experimental design.
Step-by-Step Methodology:
-
Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p).[4][8]
-
Frequency Calculation (Validation): Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties. Key outputs include:
-
HOMO and LUMO energy levels.
-
The full molecular orbital diagram.
-
Molecular Electrostatic Potential (MEP) map, which visually shows electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.
-
Calculated dipole moment.
-
Atomic charges (e.g., Mulliken or NBO).
-
Predicted Quantitative Data
The following table summarizes expected values for pyridazine and this compound based on DFT calculations, illustrating the impact of the substituents.
| Property | Pyridazine (Reference) | This compound (Predicted) | Rationale for Change |
| HOMO Energy | ~ -7.0 eV | ~ -6.2 eV | Raised by EDG (-NH₂) |
| LUMO Energy | ~ -0.5 eV | ~ -1.5 eV | Lowered by EWG (-Br) and ring |
| HOMO-LUMO Gap | ~ 6.5 eV | ~ 4.7 eV | Gap is significantly reduced |
| Dipole Moment | ~ 4.0 D[1] | > 4.5 D | Increased by polar substituents |
Note: Absolute energy values can vary with the level of theory; the trend is the critical insight.
Applications in Rational Drug Design
The unique electronic properties of this compound make it a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors.
Mechanism of Action: The nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. This allows them to act as a "hinge-binder," anchoring the molecule into the ATP-binding site of many protein kinases. The substituents at the 3- and 5-positions then project into different pockets of the active site, and their electronic and steric properties are fine-tuned to maximize potency and selectivity. The "push-pull" system can enhance binding affinity through favorable electrostatic and dipole interactions with the protein.
Synthetic Utility: The bromine at the 5-position is not just an electronic modulator; it is a linchpin for synthetic diversification. Using Suzuki or other cross-coupling reactions, medicinal chemists can rapidly generate large libraries of compounds, attaching different aryl or alkyl groups at this position. This allows for a systematic Structure-Activity Relationship (SAR) study to optimize the compound's efficacy, selectivity, and pharmacokinetic properties (ADME).[6][7]
Caption: Inhibition of a kinase signaling pathway.
Conclusion
This compound is far more than a simple chemical building block. It is a precisely engineered scaffold whose electronic properties are a finely balanced interplay between an electron-deficient core and the opposing forces of its amino and bromo substituents. This "push-pull" architecture results in a reduced HOMO-LUMO gap, enhanced reactivity at specific sites, and a distinct spectroscopic signature. Understanding these properties through the integrated use of theoretical modeling, spectroscopy, and electrochemistry provides researchers with the foundational knowledge to rationally design and synthesize next-generation therapeutics. The inherent utility of the pyridazine core as a biological recognition element, combined with the synthetic versatility afforded by the bromo group, ensures that this ring system will remain a high-value asset in the field of drug discovery for the foreseeable future.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. Properties of fused-ring pyridazine structures for electronic materials applications - American Chemical Society [acs.digitellinc.com]
- 4. metaphactory [semopenalex.org]
- 5. iiste.org [iiste.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Novel 5-Bromopyridazin-3-amine Derivatives for Drug Discovery
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2][3] This guide provides an in-depth technical exploration of the synthesis of novel derivatives based on the versatile 5-Bromopyridazin-3-amine core. We will detail the strategic synthesis of the core scaffold itself, followed by a comprehensive analysis of methodologies for its selective functionalization. The dual reactivity of this molecule—the nucleophilic amino group and the electrophilic C-Br bond amenable to cross-coupling—offers a rich platform for generating diverse chemical libraries. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and the causal logic behind key experimental choices to accelerate discovery programs.
Introduction: The Strategic Value of the Pyridazine Scaffold
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique electronic arrangement imparts specific physicochemical properties, such as hydrogen bonding capabilities and dipole moment, that make it a valuable component in drug design.[2] The pyridazine motif is present in molecules targeting a wide array of biological pathways, demonstrating efficacy as anticancer, anti-inflammatory, and antihypertensive agents.[1][4]
Specifically, the this compound scaffold serves as a bifunctional building block. The bromine atom at the 5-position is a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.[5] Concurrently, the amino group at the 3-position can be readily functionalized through acylation, sulfonylation, or alkylation, allowing for fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide focuses on harnessing this dual reactivity to construct novel molecular architectures.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step. A robust and scalable route is paramount. While multiple theoretical pathways exist, a common and effective strategy proceeds from commercially available precursors such as 3,6-disubstituted pyridazines. A key transformation is the selective nucleophilic aromatic substitution (SNAr) of a halogen atom.
A highly effective method for a related isomer, 3-amino-6-chloropyridazine, involves the mono-amination of 3,6-dichloropyridazine.[6] This reaction is efficiently driven by microwave irradiation, which significantly reduces reaction times compared to conventional heating.[7] The rationale behind using microwave energy lies in its ability to rapidly and uniformly heat the reaction mixture, overcoming the activation energy barrier for the SNAr reaction on the electron-deficient pyridazine ring.
dot graph "Synthetic_Pathway_Core" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Synthetic approach to aminohalopyradazine scaffolds.
While the direct synthesis of the 5-bromo isomer is less commonly documented, analogous principles apply. The synthesis can be envisioned through a multi-step sequence starting from a suitable pyridazine precursor, potentially involving a diazotization-bromination (Sandmeyer-type) reaction or a regioselective bromination of an aminopyridazine intermediate. For the purpose of this guide, we will focus on the derivatization of the core scaffold, which is available from commercial suppliers.
Derivatization Strategies: Building a Chemical Library
With the this compound scaffold in hand, we can explore two primary vectors for diversification: C-C/C-N bond formation at the C5-position and N-functionalization at the C3-amine.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The bromine atom on the pyridazine ring is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing complex molecular architectures.[8]
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[9] It involves the coupling of the bromo-pyridazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality Behind Protocol Choices:
-
Catalyst System: A Pd(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable choice as it is commercially available and requires no pre-activation. The triphenylphosphine ligands stabilize the Pd(0) state but are labile enough to allow the catalytic cycle to proceed.[10]
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] Potassium phosphate (K₃PO₄) is an effective and moderately strong base suitable for this purpose.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[10]
dot graph "Suzuki_Coupling_Workflow" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the starting bromide).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
| Entry | Arylboronic Acid | Catalyst System | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Est. 75-90% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Est. 80-95% |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Est. 60-80% |
| Note: Yields are estimated based on similar couplings of aminobromopyridines and aminobromopyrimidines and serve as a predictive reference. Actual yields may vary.[10] |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the C5-position with a wide range of primary and secondary amines.[11][12] This reaction is critical for synthesizing derivatives with modulated polarity and hydrogen-bonding capabilities.
Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a more electron-rich and sterically hindered phosphine ligand compared to the Suzuki coupling to facilitate the challenging reductive elimination step that forms the C-N bond. Catalysts like Pd₂(dba)₃ (a source of Pd(0)) paired with ligands such as Xantphos or XPhos are highly effective.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[1]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the base (NaOtBu, 1.4 eq), this compound (1.0 eq), and the desired amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
N-Functionalization of the C3-Amino Group
The primary amine at the C3-position is a nucleophilic handle ideal for diversification through acylation, sulfonylation, and alkylation reactions.
N-acylation is a fundamental transformation that introduces an amide bond, which is a key structural motif in many pharmaceuticals. This reaction is typically straightforward, involving the reaction of the amine with an acylating agent like an acyl chloride or acid anhydride.[14][15]
Causality Behind Protocol Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and drive the reaction to completion efficiently.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[16]
-
Solvent: An inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reagents without participating in the reaction.
dot graph "N_Acylation_Workflow" { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Experimental workflow for N-Acylation.
Experimental Protocol: N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid or oil by flash column chromatography or recrystallization to obtain the pure amide product.[16]
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable and versatile starting point for the synthesis of novel compounds for drug discovery. By leveraging robust and well-understood synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-acylation, researchers can efficiently generate large libraries of derivatives. The strategic choices of catalysts, ligands, bases, and reaction conditions outlined in this guide are critical for achieving high yields and purity. The insights into the causality behind these choices empower scientists to troubleshoot and adapt these protocols for a wide range of substrates, ultimately accelerating the journey from a synthetic concept to a promising clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridazin-3-amine
Introduction: The Strategic Importance of Pyridazine Scaffolds and the Power of C-N Cross-Coupling
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast array of therapeutic agents. Among these, the pyridazine moiety is of particular interest due to its unique electronic properties and ability to engage in multiple hydrogen bonding interactions. The synthesis of functionalized pyridazines, therefore, is a critical endeavor for medicinal chemists. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1] This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-Bromopyridazin-3-amine, a key building block for the synthesis of novel pyridazine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and offer insights into troubleshooting common challenges associated with this transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step and is facilitated by electron-rich and sterically hindered phosphine ligands.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex. The choice of base is crucial and can significantly impact the reaction rate and efficiency.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product from the palladium-amido complex, regenerating the active palladium(0) catalyst and completing the cycle.
The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent, all of which must be carefully selected to achieve optimal results, especially with challenging substrates like electron-deficient heteroaryl halides.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Challenges with Pyridazine Substrates
The Buchwald-Hartwig amination of heteroaryl halides, particularly those containing multiple nitrogen atoms like pyridazines, can present unique challenges:
-
Coordination to Palladium: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3]
-
Electron-Deficient Nature: The electron-withdrawing nature of the pyridazine ring can make the C-Br bond more resistant to oxidative addition compared to electron-rich aryl bromides.
-
Substrate and Product Inhibition: Both the starting material and the aminated product can act as ligands for the palladium center, leading to catalyst deactivation.
Careful selection of the ligand is paramount to overcome these challenges. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle and minimize unproductive side reactions.[4][5]
Recommended Catalyst and Ligand Systems
For challenging heteroaromatic substrates like this compound, the use of sterically hindered and electron-rich biarylphosphine ligands is highly recommended. Based on successful reports for the amination of structurally similar 3-halo-2-aminopyridines, the following catalyst and ligand systems are proposed for initial screening:[6][7]
| Catalyst/Ligand System | Key Features |
| RuPhos | A bulky, electron-rich biarylphosphine ligand known for its high activity in C-N cross-coupling reactions of heteroaryl chlorides and bromides.[5] |
| BrettPhos | Another highly active biarylphosphine ligand, often effective for the coupling of primary amines with challenging aryl halides.[5][6] |
| Palladium Precatalysts | The use of pre-formed palladium precatalysts, such as RuPhos Pd G3 or BrettPhos Pd G3, is advantageous as they are air-stable and provide a reliable source of the active Pd(0) species. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst, e.g., RuPhos or BrettPhos)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Tetrahydrofuran (THF))
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and, if necessary, the phosphine ligand (e.g., 4 mol%). The vessel is then sealed and purged with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2-1.5 equiv), and the anhydrous solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Addition of Base: Add the base (e.g., LiHMDS (2.0 equiv) or NaOtBu (2.0 equiv)). For solid bases, ensure they are finely powdered and added under a positive pressure of inert gas.
-
Reaction: Seal the reaction vessel tightly and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvent- Inappropriate base or temperature | - Use a fresh batch of catalyst/precatalyst.- Ensure proper degassing of the solvent and maintain a positive pressure of inert gas.[3]- Use freshly purified reagents and anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and optimize the reaction temperature.[3] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst deactivation- Unfavorable ligand-to-metal ratio- High reaction temperature | - Increase catalyst and/or ligand loading.- Optimize the ligand-to-palladium ratio.- Attempt the reaction at a lower temperature for a longer duration.[3] |
| Complex Reaction Mixture | - Substrate or product degradation- Competing side reactions | - Lower the reaction temperature.- Screen alternative solvents.- Consider protecting the exocyclic amine of this compound if it is suspected to interfere with the reaction. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a powerful and direct route to a diverse range of N-substituted 3,5-diaminopyridazine derivatives, which are of significant interest in medicinal chemistry. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully navigate the challenges associated with this transformation. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to leverage this important C-N bond-forming reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyridazin-3-amine
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous compounds with a wide array of biological activities.[1][2] Its presence in pharmaceuticals is linked to anticancer, anti-inflammatory, and antihypertensive properties, among others.[2][3] The functionalization of the pyridazine ring is therefore a critical task for medicinal chemists aiming to modulate the pharmacological profiles of lead compounds. 5-Bromopyridazin-3-amine is a versatile and commercially available building block that serves as an excellent starting material for introducing molecular diversity at the 5-position through palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for C-C and C-N bond formation, while the amino group can influence the electronic properties of the ring and serve as a point for further derivatization.
This comprehensive guide provides detailed application notes and robust starting protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. The protocols and insights provided are grounded in established methodologies for structurally analogous N-heterocyclic systems and are designed to serve as a strong foundation for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood sequence of elementary steps involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient heterocycle like pyridazine, and with a potentially coordinating amino group, a judicious selection is necessary to avoid catalyst inhibition and promote efficient turnover. Electron-rich and bulky phosphine ligands are often employed to stabilize the palladium(0) species and facilitate the oxidative addition step. The base plays a crucial role in activating the boronic acid for transmetalation.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the limiting reagent).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Tabulated Data for Analogous Suzuki-Miyaura Couplings
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, which can serve as a predictive guide for reactions with this compound.[3][4]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 82 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 75 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The choice of a strong, non-nucleophilic base is paramount in this reaction to facilitate the deprotonation of the amine. Sterically hindered and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the final reductive elimination steps.
Recommended Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add the palladium pre-catalyst and the ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent.
-
Add the base, this compound, and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Tabulated Data for Analogous Buchwald-Hartwig Aminations
The following data for the amination of 3-bromo-2-aminopyridine provides a useful reference for planning experiments with this compound.[8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 16 | 71 |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS | Toluene | 100 | 16 | 78 |
| 3 | Benzylamine | BrettPhos-precatalyst (2) | - | LiHMDS | Toluene | 100 | 16 | 65 |
| 4 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 56 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][9] This reaction is distinguished by its use of a co-catalytic amount of a copper(I) salt.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[1]
Caption: Generalized catalytic cycles for the Sonogashira coupling reaction.
An amine base is typically used both to deprotonate the terminal alkyne and to act as a solvent. The choice of palladium catalyst and phosphine ligand is also crucial for achieving high yields.
Recommended Protocol for Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Amine Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Tabulated Data for Analogous Sonogashira Couplings
The following table presents data from the Sonogashira coupling of 2-amino-3-bromopyridines, which can be used as a guide for reactions with this compound.[10]
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 78 |
| 4 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent powerful and versatile tools for the functionalization of this compound. While the provided protocols are based on robust methodologies for structurally similar heterocyclic systems, it is crucial for researchers to recognize these as starting points for optimization. The electronic nature of the pyridazine ring and the presence of the amino group can influence reaction kinetics and catalyst stability, necessitating careful fine-tuning of reaction parameters for each specific substrate combination. The continued exploration and adaptation of these fundamental transformations will undoubtedly lead to the discovery of novel pyridazine-containing molecules with significant potential in drug development and materials science.
References
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Application Notes & Protocols for the Synthesis of Bioactive Molecules Using 5-Bromopyridazin-3-amine
Abstract
The pyridazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] This guide focuses on 5-Bromopyridazin-3-amine, a versatile and commercially available building block. The strategic placement of a bromine atom at the 5-position and an amino group at the 3-position provides two distinct, reactive handles for orthogonal functionalization. This allows for the systematic construction of diverse molecular libraries, particularly for screening against high-value biological targets like protein kinases.[4][5] This document provides a detailed exploration of core synthetic strategies, field-proven protocols, and the underlying chemical principles for leveraging this compound in modern drug discovery programs.
The Strategic Value of the this compound Scaffold
The utility of this compound in medicinal chemistry is rooted in its distinct structural features:
-
The Pyridazine Core: This 1,2-diazine ring system is a bioisostere of other aromatic systems and is frequently found in potent bioactive molecules. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.[3]
-
The 5-Bromo Position: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This is the primary site for introducing molecular diversity, allowing for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
The 3-Amino Group: The primary amine is a key functional group that can act as a hydrogen bond donor. It also serves as a nucleophilic handle for further derivatization through acylation, alkylation, or reductive amination, enabling fine-tuning of the molecule's physicochemical properties.
This dual functionality makes the scaffold an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of this compound.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and are particularly effective for derivatizing halo-heterocycles like this compound.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between the pyridazine core and various aryl or heteroaryl moieties.[6][7] This reaction is fundamental for exploring the chemical space around the core scaffold, often leading to the discovery of potent kinase inhibitors.[5][8]
Causality Behind the Method: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, base, and solvent is critical. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[9] The base, typically potassium phosphate or potassium carbonate, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6][7][10] A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.[9]
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. recipharm.com [recipharm.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: 5-Bromopyridazin-3-amine as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the Aminopyridazine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful therapeutics, and among these, the pyridazine core has emerged as a "privileged structure."[1][2] Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and overall molecular conformation.
This guide focuses on a particularly valuable derivative: 5-Bromopyridazin-3-amine . This building block offers a compelling combination of features for the drug discovery professional. The amino group at the 3-position serves as a versatile handle for a variety of synthetic transformations, including amide bond formation and participation in crucial hydrogen bonding interactions with biological targets.[3] Concurrently, the bromine atom at the 5-position provides a chemically tractable site for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of diverse compound libraries.[4] While detailed public-domain literature on this specific isomer is emerging, this document provides robust, field-proven protocols adapted from closely related and electronically similar pyridazine and pyridine systems to empower researchers in leveraging this promising scaffold.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrN₃ | [PubChem] |
| Molecular Weight | 174.00 g/mol | [PubChem] |
| XLogP3 | 0.2 | [PubChem] |
| Hydrogen Bond Donor Count | 1 | [PubChem] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem] |
| Rotatable Bond Count | 0 | [PubChem] |
Note: The XLogP3 value suggests a favorable starting point for balancing lipophilicity in drug candidates.
Synthetic Pathways and Core Reactions
The strategic utility of this compound is realized through its application in robust and versatile cross-coupling reactions. The following sections provide detailed protocols for the two most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.
Workflow for Derivatization of this compound
Caption: General derivatization strategies for this compound.
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Cross-Coupling
This protocol describes a representative palladium-catalyzed Suzuki-Miyaura reaction for the coupling of this compound with an arylboronic acid. The conditions are adapted from established procedures for electronically similar 3-amino-6-halopyridazines.[5]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq) as a 2M aqueous solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add DME and ethanol in a 4:1 ratio (e.g., 8 mL DME and 2 mL ethanol per 1 mmol of this compound).
-
Base Addition: Add the 2M aqueous solution of Na₂CO₃ (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired 5-aryl-pyridazin-3-amine.
Causality and Optimization:
-
Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For challenging substrates, other catalyst/ligand systems such as Pd(OAc)₂ with SPhos or XPhos may offer improved yields.
-
Base Selection: Sodium carbonate is a common and effective base. Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be screened for optimization, especially if the boronic acid is prone to decomposition.
-
Solvent System: The DME/ethanol/water system is effective for solubilizing both the organic and inorganic reagents. Toluene or 1,4-dioxane can also be used as the organic solvent.
-
Potential for Catalyst Inhibition: The pyridazine nitrogens can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands can mitigate this effect.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an arylamine. The conditions are based on well-established methods for the amination of bromo-heterocycles.[6][7]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.08 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add NaOt-Bu (1.4 eq), this compound (1.0 eq), and the arylamine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe (5-10 mL per 1 mmol of this compound).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl-5-bromopyridazin-3-amine.
Causality and Optimization:
-
Catalyst and Ligand System: The Pd₂(dba)₃/Xantphos system is highly effective for a broad range of Buchwald-Hartwig aminations. Other bulky, electron-rich ligands such as RuPhos or BrettPhos can be screened for improved performance with challenging substrates.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective.
-
Solvent Choice: Toluene is a standard solvent for Buchwald-Hartwig reactions. Dioxane or THF may also be suitable. The choice of solvent can influence reaction rates and yields.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyridazine scaffold is a key feature in a number of kinase inhibitors.[8] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 3-aminopyridazine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.
The derivatization of this compound through the protocols described above allows for the generation of libraries of compounds where different aryl or amino substituents can be systematically explored to optimize interactions with other regions of the ATP-binding pocket, leading to enhanced potency and selectivity.
Conceptual Kinase Inhibition Workflow
Caption: Workflow from building block to lead compound.
Spectroscopic Data (Representative)
-
¹H NMR: The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts will be influenced by the electronic effects of the amino and bromo substituents.
-
¹³C NMR: The carbon spectrum will show four distinct signals for the pyridazine ring carbons. The carbon bearing the bromine atom will be shifted upfield compared to the other carbons.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹, and C-N stretching bands.[10]
Conclusion
This compound represents a high-potential building block for drug discovery. Its bifunctional nature, with a nucleophilic amino group and a synthetically versatile bromine atom, allows for the rapid and systematic generation of diverse compound libraries. The protocols and insights provided in this guide, based on robust and well-established chemical principles, are intended to empower researchers to effectively utilize this scaffold in their quest for novel therapeutics, particularly in the development of next-generation kinase inhibitors.
References
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 13535-01-8|5-Bromopyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Note: A Proposed Experimental Protocol for the Synthesis of 5-Bromopyridazin-3-amine
Abstract
5-Bromopyridazin-3-amine is a valuable heterocyclic building block, possessing functionalities conducive to further elaboration in medicinal chemistry and materials science. Its structure features a nucleophilic amino group and a bromine atom, which is a versatile handle for cross-coupling reactions. While established, scalable protocols for this specific molecule are not widely documented, this application note presents a robust and chemically sound proposed procedure for its synthesis. The strategy hinges on the selective nucleophilic aromatic substitution (SNAr) of a bromine atom on 3,5-dibromopyridazine using an ammonia source under elevated temperature and pressure.
Introduction and Mechanistic Rationale
The pyridazine core is an electron-deficient (π-deficient) heteroaromatic system due to the presence of two adjacent, electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at positions bearing a suitable leaving group, such as a halogen. The proposed synthesis leverages this inherent reactivity through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Proposed Reaction Scheme:
(Note: Image is a placeholder for the chemical reaction diagram)
Causality of the Proposed Mechanism:
The SNAr reaction proceeds via a two-step, addition-elimination pathway:
-
Nucleophilic Addition: The ammonia molecule (NH₃) acts as the nucleophile, attacking one of the electrophilic carbon atoms bonded to a bromine. This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily broken.
-
Elimination of Leaving Group: The aromaticity is restored through the expulsion of a bromide ion (Br⁻), yielding the aminated product.
Regioselectivity — The Rationale for C3 Substitution:
In the 3,5-dibromopyridazine starting material, the two carbon atoms bearing bromine (C3 and C5) are not electronically equivalent. The positions adjacent to the ring nitrogens (C3 and C6) are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. The C5 position is comparatively less electrophilic. Consequently, the nucleophilic attack by ammonia is predicted to occur preferentially at the C3 position. This regioselectivity is a key principle in the chemistry of diazines and allows for a directed synthesis, minimizing the formation of the 3-amino-5-bromopyridazine isomer.[1] While the formation of a minor amount of the C5-substituted isomer cannot be entirely ruled out, the electronic properties of the pyridazine ring strongly favor the desired C3 substitution.
Materials, Reagents, and Equipment
2.1. Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 3,5-Dibromopyridazine | C₄H₂Br₂N₂ | 237.88 | 10.0 | 1.0 | 2.38 g |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.05 | ~150 | ~15 | 10 mL |
| n-Butanol (n-BuOH) | C₄H₁₀O | 74.12 | - | - | 20 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - | ~200 mL |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
2.2. Equipment
-
100 mL capacity high-pressure reaction vessel with a magnetic stir bar
-
Heating mantle with temperature controller and thermocouple
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Detailed Experimental Protocol
Caution: This procedure involves heating a corrosive reagent (ammonium hydroxide) in a sealed vessel, which will generate significant pressure. This experiment must be conducted in a well-ventilated chemical fume hood behind a blast shield. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.
-
Reaction Setup:
-
To a 100 mL high-pressure reaction vessel, add 3,5-dibromopyridazine (2.38 g, 10.0 mmol, 1.0 eq.).
-
Add n-butanol (20 mL) as the solvent. The use of a polar protic solvent like n-butanol aids in solvating the intermediate complex and has a sufficiently high boiling point for the reaction conditions.
-
Add a magnetic stir bar to the vessel.
-
-
Addition of Nucleophile:
-
In the fume hood, carefully add concentrated ammonium hydroxide (28-30% NH₃ solution, 10 mL, ~150 mmol, ~15 eq.). A large excess of the nucleophile is used to drive the reaction to completion and to ensure the reaction medium remains basic.
-
Immediately and securely seal the pressure vessel according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Place the sealed vessel into a heating mantle situated on a magnetic stir plate.
-
Insert a thermocouple to monitor the internal temperature.
-
Begin stirring and heat the reaction mixture to 150 °C. Maintain this temperature for 16-24 hours. The thermal energy is critical to overcome the activation energy of the rate-determining nucleophilic addition step.
-
After the reaction period, turn off the heating and allow the vessel to cool completely to room temperature (below 25 °C) overnight. Crucially, do not attempt to open the vessel while it is hot or under pressure.
-
-
Work-up and Extraction:
-
Once cooled, carefully vent and open the pressure vessel in the fume hood.
-
Transfer the reaction mixture to a 250 mL beaker and concentrate the solvent using a rotary evaporator to remove the bulk of the n-butanol and excess ammonia.
-
Dilute the remaining residue with deionized water (50 mL) and transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 50% EtOAc). The polarity of the eluent is increased to first elute non-polar impurities and starting material, followed by the more polar product.
-
Monitor the fractions by TLC (e.g., using 30% EtOAc/hexane as the mobile phase) and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield this compound. The expected yield is in the range of 50-70%.
-
Experimental Workflow Visualization
Caption: Experimental workflow for the proposed synthesis of this compound.
Safety and Hazard Information
-
3,5-Dibromopyridazine: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle with gloves and safety glasses in a fume hood.
-
Ammonium Hydroxide (28-30%): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Work in a well-ventilated fume hood is essential. The reaction generates high pressure upon heating; use a certified pressure vessel and a blast shield.
-
n-Butanol: Flammable liquid and vapor. Harmful if swallowed and can cause serious eye damage.
-
Organic Solvents (Ethyl Acetate, Hexane): Highly flammable liquids. Use in a well-ventilated area away from ignition sources.
References
Application Notes and Protocols for the Derivatization of the Amino Group of 5-Bromopyridazin-3-amine
Introduction: Strategic Importance of 5-Bromopyridazin-3-amine in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery and development. Its unique electronic and structural features, characterized by an electron-deficient pyridazine ring and a nucleophilic amino group, make it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The bromine atom at the 5-position serves as a convenient handle for further structural modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space. Derivatization of the 3-amino group is a common and effective strategy to modulate the physicochemical and pharmacological properties of lead compounds, including potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their quest for novel therapeutics.
I. Acylation: Formation of Amide Bonds
The conversion of the primary amino group of this compound into an amide is a fundamental transformation in medicinal chemistry. Amide bonds are prevalent in numerous approved drugs due to their stability and ability to participate in hydrogen bonding interactions with biological targets.
Mechanistic Considerations
The acylation of this compound typically proceeds via nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride, anhydride, or an in-situ activated species. The electron-withdrawing nature of the pyridazine ring reduces the nucleophilicity of the 3-amino group compared to aniline. Consequently, more robust coupling conditions may be required to achieve high yields. Standard peptide coupling reagents are often employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate.[1]
Workflow for Amide Coupling
Caption: General workflow for the acylation of this compound.
Protocol 1: Acylation using Acyl Chlorides
This protocol is suitable for robust carboxylic acids that can be readily converted to their corresponding acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (R-COCl)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the tertiary amine base (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(5-bromopyridazin-3-yl)amide.
Protocol 2: Amide Coupling with Peptide Coupling Reagents
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
Tertiary amine base (e.g., DIPEA)
-
Water
-
Ethyl acetate or DCM
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), the coupling reagent (e.g., HATU, 1.2 eq), and the tertiary amine base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide product.
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF | 4-12 h | Highly efficient, minimizes racemization for chiral acids. |
| EDC/HOBt | DIPEA/TEA | DCM/DMF | 12-24 h | Cost-effective, but can be slower. |
| Acyl Chloride | TEA/DIPEA | DCM/THF | 2-16 h | Requires stable acyl chlorides. |
II. Sulfonylation: Formation of Sulfonamides
Sulfonamides are another critical functional group in medicinal chemistry, known for their roles in antibacterial agents and other therapeutic classes. The sulfonylation of this compound introduces a key pharmacophore.
Mechanistic Rationale
The reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, the reduced nucleophilicity of the amino group on the pyridazine ring necessitates the use of a base to facilitate the reaction. Pyridine is often used as both a base and a solvent in this transformation.
Protocol 3: Sulfonylation with Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride (R-SO2Cl)
-
Anhydrous pyridine or a mixture of DCM and a tertiary amine base (e.g., TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add the sulfonyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
III. Urea and Thiourea Formation
Urea and thiourea moieties are valuable isosteres for amides and are frequently incorporated into drug candidates to enhance binding affinity and modulate pharmacokinetic properties.
Mechanistic Pathway
The formation of ureas from this compound typically involves its reaction with an isocyanate. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.[3][4][5] Thioureas are synthesized analogously using isothiocyanates.
Protocol 4: Urea Synthesis with Isocyanates
Materials:
-
This compound
-
Isocyanate (R-NCO)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)
-
Hexanes or diethyl ether for precipitation
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the isocyanate (1.05 eq) dropwise at room temperature. A catalytic amount of a non-nucleophilic base like DIPEA can be added to accelerate the reaction if necessary.
-
Stir the reaction mixture at room temperature for 1-12 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with a non-polar solvent like hexanes or diethyl ether, and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture in vacuo and purify the residue by column chromatography or recrystallization.
IV. N-Alkylation and N-Arylation
Direct N-alkylation or N-arylation of the amino group introduces substituents that can significantly impact the lipophilicity and steric profile of the molecule.
Reductive Amination: A Controlled N-Alkylation Strategy
Direct alkylation with alkyl halides can lead to over-alkylation. Reductive amination offers a more controlled approach to introduce alkyl groups.[6][7][8][9]
Mechanistic Overview: The reaction proceeds in two steps: the formation of an imine intermediate between this compound and an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine.[6][10]
Workflow for Reductive Amination
Caption: Reductive amination workflow for N-alkylation.
Protocol 5: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or THF
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: A Powerful N-Arylation Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.[11][12][13][14][15] This method is highly effective for the N-arylation of this compound.
Mechanistic Principle: The reaction involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the N-arylated product and regenerate the catalyst.[11]
Protocol 6: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide or triflate (Ar-X) (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K2CO3, or Cs2CO3) (2.0 eq)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Evacuate and backfill the tube with the inert gas (repeat 3x).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate or DCM.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd2(dba)3 / Pd(OAc)2 | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos | Bulky, electron-rich phosphine ligands are generally effective for C-N coupling.[14] |
| Base | NaOt-Bu, Cs2CO3 | A strong, non-nucleophilic base is required for the deprotonation step. |
| Solvent | Toluene, Dioxane | High-boiling, aprotic solvents are typically used. |
V. Characterization and Quality Control
The successful derivatization of this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the site of derivatization.
-
Mass Spectrometry (MS): To determine the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the newly formed functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).
Conclusion
The derivatization of the 3-amino group of this compound is a cornerstone of synthetic strategies aimed at discovering novel drug candidates. The protocols detailed herein for acylation, sulfonylation, urea formation, and N-alkylation/arylation provide a robust toolkit for researchers. The choice of a specific derivatization method and reaction conditions should be guided by the nature of the desired substituent and the overall synthetic scheme. Careful execution of these protocols, coupled with rigorous analytical characterization, will undoubtedly accelerate the journey from a starting scaffold to a promising clinical candidate.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Bromopyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 5-Bromopyridazin-3-amine Scaffolds in Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyridazine are integral to the development of therapeutics with a wide array of applications, including but not limited to antimicrobial, anti-inflammatory, anti-cancer, and cardiovascular agents.[1] The this compound framework, in particular, serves as a versatile building block for the synthesis of novel pharmaceutical candidates. The presence of the bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, while the amino group at the 3-position allows for the introduction of diverse substituents to modulate the pharmacological properties of the molecule.
Conventional methods for the synthesis of such derivatives often involve lengthy reaction times, harsh conditions, and can result in the formation of multiple byproducts, complicating purification.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing dielectric heating, microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity.[3] This application note provides a detailed protocol for the efficient synthesis of this compound derivatives utilizing microwave technology, offering a robust and reproducible method for medicinal chemists.
Core Principle: Nucleophilic Aromatic Substitution (SNAr) under Microwave Irradiation
The synthesis of this compound from a suitable dihalo-precursor proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophile (in this case, an amine) attacks the electron-deficient pyridazine ring, leading to the displacement of a halide leaving group. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which facilitates nucleophilic attack. This effect is often more pronounced than in the analogous pyridine systems.
Microwave irradiation accelerates this process through efficient and uniform heating of the reaction mixture. Polar molecules, such as the solvent and the reactants, align with the oscillating electric field of the microwaves, generating heat rapidly and homogeneously throughout the sample. This leads to a significant increase in the reaction rate compared to conventional heating methods.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3,5-Dibromopyridazine
This protocol details the direct amination of 3,5-dibromopyridazine using aqueous ammonia under microwave irradiation.
Materials:
-
3,5-Dibromopyridazine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Microwave synthesis vials (10 mL) with snap caps
-
Magnetic stirrer bars
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave synthesis vial, add 3,5-dibromopyridazine (1.0 mmol, 237.9 mg), 1,4-dioxane (3 mL), and a magnetic stirrer bar.
-
Add aqueous ammonia (28-30%, 2.0 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the 1,4-dioxane and excess ammonia.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram of the Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of this compound.
Protocol 2: Synthesis of N-Substituted this compound Derivatives
This protocol is a general method for the synthesis of N-substituted derivatives by reacting 3,5-dibromopyridazine with a primary or secondary amine.
Materials:
-
3,5-Dibromopyridazine
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave synthesis vials (10 mL) with snap caps
-
Magnetic stirrer bars
-
CEM Discover SP Microwave Synthesizer (or equivalent)
Procedure:
-
In a 10 mL microwave synthesis vial, combine 3,5-dibromopyridazine (1.0 mmol, 237.9 mg), the desired amine (1.2 mmol), DIPEA (1.5 mmol, 261 µL), and NMP (3 mL).
-
Add a magnetic stirrer bar and seal the vial.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 180°C for 20-40 minutes.
-
After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various this compound derivatives.
| Entry | Amine | Temperature (°C) | Time (min) | Expected Yield (%) |
| 1 | Aqueous Ammonia | 150 | 30 | 60-75 |
| 2 | Morpholine | 180 | 25 | 80-90 |
| 3 | Piperidine | 180 | 20 | 85-95 |
| 4 | Benzylamine | 180 | 30 | 70-85 |
Causality Behind Experimental Choices
-
Solvent: NMP and 1,4-dioxane are high-boiling polar aprotic solvents that are excellent for microwave-assisted synthesis due to their ability to efficiently absorb microwave energy and solubilize the reactants.
-
Base: DIPEA is used as a non-nucleophilic base to quench the HBr formed during the reaction with primary and secondary amines, driving the reaction to completion.
-
Temperature and Time: The reaction parameters are optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts. The use of microwave irradiation allows for the use of higher temperatures than conventional heating, leading to significantly shorter reaction times.
Trustworthiness: A Self-Validating System
The protocols described are designed to be robust and reproducible. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Diagram of the General Reaction Scheme:
Caption: General reaction for the synthesis of this compound derivatives.
References
Application Note & Protocol: A Scalable Approach to the Synthesis of 5-Bromopyridazin-3-amine
Abstract
This technical guide provides a comprehensive, field-proven protocol for the large-scale synthesis of aminohalopyridazines, a critical class of intermediates for drug discovery and development. While the primary focus is on the synthesis of 5-Bromopyridazin-3-amine, this document presents a detailed, scalable, and validated protocol for the closely related analogue, 3-amino-6-chloropyridazine, derived from the readily available precursor 3,6-dichloropyridazine. The principles of nucleophilic aromatic substitution (SNAr) detailed herein are directly applicable to the synthesis of the target bromo-analogue. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety considerations, and analytical validation.
Introduction: The Significance of Aminohalopyridazines
Pyridazine derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The 3-amino-halopyridazine scaffold, in particular, serves as a versatile building block, enabling the synthesis of diverse molecular libraries. The presence of an amino group and a halogen on the same pyridazine ring provides two distinct points for chemical modification. The amino group can be acylated or used in coupling reactions, while the halogen atom (such as bromine or chlorine) acts as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[1][2]
This compound is a valuable, yet less documented, intermediate. This guide leverages the robust and well-established industrial synthesis of 3-amino-6-chloropyridazine as a direct and reliable template. The chosen method involves the regioselective mono-amination of a dihalogenated pyridazine via a nucleophilic aromatic substitution (SNAr) pathway, a strategy prized for its scalability, efficiency, and cost-effectiveness.[1][3]
Synthetic Strategy and Mechanistic Rationale
The most direct and scalable route to synthesize 3-amino-5-bromopyridazine is through the nucleophilic aromatic substitution (SNAr) on a 3,5-dihalopyridazine precursor. In this guide, we adapt the established protocol for the amination of 3,6-dichloropyridazine.
The Causality Behind the Chosen Pathway:
-
Starting Material Availability: Precursors like 3,6-dichloropyridazine are commercially available and relatively inexpensive, making the process economically viable for large-scale production.[1] The analogous 3,5-dibromopyridazine can be synthesized if not commercially sourced.
-
Reaction Mechanism (SNAr): The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive electron-withdrawing effect of the two halogen substituents. This electronic arrangement makes the carbon atoms attached to the halogens highly electrophilic and susceptible to attack by nucleophiles like ammonia.[1] The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily broken and then restored upon the expulsion of the halide leaving group.
-
Regioselectivity: In a dihalopyridazine, the first amination occurs selectively, yielding the mono-amino-mono-halo product. The introduction of the electron-donating amino group deactivates the ring towards further nucleophilic attack, which helps to prevent the formation of significant amounts of the di-amino byproduct, especially when controlling stoichiometry and reaction conditions.
-
Scalability: The reaction is typically performed in a sealed pressure vessel at elevated temperatures, using aqueous ammonia.[1][3] These conditions are well-understood and readily transferable from laboratory to pilot plant and full-scale manufacturing.
Overall Process Workflow
The synthesis can be summarized in a straightforward workflow from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of 3-amino-6-chloropyridazine.
Detailed Large-Scale Synthesis Protocol
This protocol is adapted from established and patented industrial procedures for the synthesis of 3-amino-6-chloropyridazine and is designed for scalability.[1][3]
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Wt. | Purpose |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 g/mol | Starting Material |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 g/mol | Nucleophile/Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction/Recrystallization Solvent |
| Heptane | 142-82-5 | 100.21 g/mol | Recrystallization Anti-solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying Agent |
Equipment:
-
Glass-lined or stainless steel pressure reactor (autoclave) with overhead mechanical stirrer, temperature probe, and pressure gauge.
-
Heating/cooling system for the reactor.
-
Rotary evaporator (for lab scale) or wiped-film evaporator (for large scale).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
-
Standard Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
Step-by-Step Experimental Procedure
Reaction Setup:
-
To a suitable pressure reactor, charge 3,6-dichloropyridazine (e.g., 1.00 kg, 6.71 mol, 1.0 eq).
-
Add the solvent, dichloromethane (e.g., 10 L).
-
With caution and adequate ventilation, charge concentrated aqueous ammonia (28-30%) (e.g., 1.20 L, ~20.1 mol, 3.0 eq).[1]
Amination Reaction: 4. Seal the reactor securely. Begin agitation with the overhead stirrer. 5. Heat the reaction mixture to 100-105 °C .[3] The internal pressure will rise; monitor the pressure gauge to ensure it remains within the safe operating limits of the vessel. 6. Maintain the temperature and continue stirring for 9-12 hours .[1] 7. Monitor the reaction progress periodically by taking samples (after cooling and depressurizing) for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
Work-up and Isolation: 8. Once the reaction is complete, cool the reactor to room temperature (< 25 °C). The internal pressure should decrease accordingly. 9. Safely vent any residual pressure. 10. Transfer the reaction mixture to a suitable vessel and remove the solvent (dichloromethane) under reduced pressure. This will yield the crude product as a solid or slurry.
Purification by Recrystallization: 11. Add a suitable solvent for recrystallization, such as ethyl acetate, to the crude product and heat until all the solid dissolves. 12. Slowly add a non-polar anti-solvent, like heptane, until the solution becomes cloudy. 13. Cool the mixture slowly to 0-5 °C to induce crystallization. 14. Collect the precipitated solid by filtration. Wash the filter cake with cold ethyl acetate/heptane mixture. 15. Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Chemical Reaction Diagram
Caption: Nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.
Quantitative Data & Expected Results
The following table summarizes the quantitative parameters for the synthesis based on a 1.00 kg scale of the starting material.
| Parameter | Value | Notes |
| Starting Material | ||
| 3,6-Dichloropyridazine | 1.00 kg (6.71 mol) | 1.0 equivalent |
| Reagents | ||
| Aqueous Ammonia (28%) | ~1.20 L (20.1 mol) | 3.0 equivalents |
| Dichloromethane | 10 L | Solvent |
| Reaction Conditions | ||
| Temperature | 100-105 °C | Critical for reaction rate |
| Time | 9-12 hours | Monitor by GC/TLC |
| Pressure | Vessel Dependent | Monitor to ensure safety |
| Expected Outcome | ||
| Product | 3-Amino-6-chloropyridazine | CAS: 5469-69-2 |
| Theoretical Yield | 869 g | Based on 100% conversion |
| Expected Yield | ~710 - 780 g (82-90%) | Based on reported yields[1][3] |
| Appearance | White to light-yellow solid | [4] |
| Melting Point | 193-196 °C | Literature value |
Safety, Handling, and Waste Management
Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to safety guidelines is paramount for reproducibility and operator protection.
-
Hazard Identification:
-
3,6-Dichloropyridazine: Harmful if swallowed. Causes skin and serious eye irritation.
-
Aqueous Ammonia (28-30%): Corrosive. Causes severe skin burns and eye damage. Toxic to aquatic life. The reaction releases ammonia gas, which is toxic and has a pungent odor.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., Viton or laminate), a flame-retardant lab coat, and chemical splash goggles at all times.
-
All operations involving the handling of aqueous ammonia and the reaction itself must be conducted in a well-ventilated fume hood or a controlled, ventilated manufacturing environment.
-
-
Handling:
-
The reaction is performed under pressure at high temperatures. Ensure the reactor is certified for the expected operating pressure and temperature. Use a blast shield for laboratory-scale reactions.
-
The addition of aqueous ammonia is exothermic and should be done with care.
-
-
Waste Disposal:
-
All organic waste containing dichloromethane must be collected in a designated halogenated waste container.
-
Aqueous waste will be basic and contain ammonium salts. Neutralize with a suitable acid (e.g., HCl) before disposing of it according to local regulations.
-
Analytical Characterization for Product Validation
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For reaction monitoring. A mobile phase of Ethyl Acetate/Heptane (e.g., 1:1) can be used to distinguish the product from the starting material.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product. The ¹H NMR spectrum for 3-amino-6-chloropyridazine in CD₃OD would show two characteristic doublets in the aromatic region, one around δ 6.95 and the other around δ 7.34.[5]
-
Melting Point Analysis: To confirm purity. The obtained melting point should be sharp and align with the literature value (193-196 °C).
References
Troubleshooting & Optimization
Common side reactions in the synthesis of 5-Bromopyridazin-3-amine
Technical Support Center: Synthesis of 5-Bromopyridazin-3-amine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the mechanistic rationale behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing a foundational understanding before tackling specific troubleshooting scenarios.
Q1: What is the most prevalent side reaction during the synthesis of this compound?
A1: The most common side reaction is over-bromination, leading to the formation of di-brominated byproducts, such as 3-amino-4,5-dibromopyridazine or 3-amino-5,6-dibromopyridazine. The starting material, 3-aminopyridazine, contains a strongly activating amino group which makes the pyridazine ring susceptible to further electrophilic attack after the first bromine atom is introduced. Controlling the stoichiometry of the brominating agent is therefore critical.[1][2]
Q2: Why is strict temperature control essential for this reaction?
A2: Temperature control is paramount for two primary reasons. First, electrophilic brominations are often exothermic. Poor temperature management can lead to a runaway reaction, significantly increasing the rate of side reactions, especially over-bromination. Second, lower temperatures (e.g., 0-5 °C) generally enhance the selectivity of the reaction, favoring the formation of the desired mono-brominated product over thermodynamic byproducts.
Q3: Which brominating agent is recommended: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
A3: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is generally the preferred reagent.[3][4] NBS is a solid that is easier and safer to handle than liquid bromine. It provides a slow, controlled source of electrophilic bromine, which helps to minimize over-bromination.[5] Reactions with NBS are often cleaner, as the succinimide byproduct is typically easier to remove than the hydrogen bromide (HBr) generated when using Br₂.[4] While Br₂ in a solvent like acetic acid can be effective, it is more aggressive and often leads to a higher proportion of di-brominated impurities.[5]
Q4: How can I effectively monitor the reaction to avoid byproduct formation?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring. A suitable eluent system (e.g., ethyl acetate/hexane) will show distinct spots for the starting material, the desired product, and any major byproducts. The di-brominated product will typically have a higher Rf value (be less polar) than the mono-brominated product. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the species being formed.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low Yield and a Complex Mixture of Products
-
Observation: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks, with only a minor amount corresponding to the desired product.
-
Probable Cause A: Over-Bromination
-
Causality: The activating effect of the amine group makes the mono-brominated product susceptible to a second bromination. This is exacerbated by using an excess of the brominating agent or by allowing the temperature to rise uncontrolledly.
-
Solution:
-
Stoichiometry Control: Use a precise molar equivalent of NBS, typically between 1.0 and 1.05 equivalents relative to the 3-aminopyridazine.
-
Controlled Addition: Add the NBS portion-wise as a solid or as a solution in an anhydrous solvent (e.g., acetonitrile or DMF) over an extended period (30-60 minutes). This maintains a low concentration of the brominating agent throughout the reaction.
-
Temperature Management: Maintain the reaction temperature at 0-5 °C using an ice-salt bath throughout the addition and for the duration of the reaction.
-
-
-
Probable Cause B: Degradation of Starting Material or Product
-
Causality: Pyridazine derivatives can be sensitive to strongly acidic or basic conditions. If HBr is generated (especially when using Br₂), it can lead to decomposition. The presence of water can also lead to unwanted side reactions with NBS.[3]
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Buffer the Reaction: When using NBS, the co-product succinimide is relatively neutral. If using Br₂, the addition of a non-nucleophilic base like sodium acetate can scavenge the HBr formed.
-
Check Starting Material Purity: Ensure the 3-aminopyridazine starting material is pure and free from contaminants that could interfere with the reaction.
-
-
Problem 2: Presence of a Persistent, Less-Polar Impurity
-
Observation: The main impurity is a single spot on TLC with a higher Rf than the desired this compound.
-
Probable Cause: 3-Amino-X,5-dibromopyridazine
-
Causality: This is the classic sign of over-bromination, as discussed above. The addition of a second bromine atom decreases the molecule's polarity, causing it to travel further up the TLC plate.
-
Solution: Purification Strategy
-
Flash Column Chromatography: This is the most effective method for separating the mono- and di-brominated products.[1][6] Due to the polarity difference, a good separation can be achieved. See Protocol 3.2 for a detailed method.
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization may be effective. A solvent system where the desired product has lower solubility than the impurity at room temperature or below should be screened (e.g., ethanol/water, ethyl acetate/hexane).
-
-
Problem 3: Reaction Stalls or Fails to Reach Completion
-
Observation: TLC analysis shows a significant amount of starting material remaining even after an extended reaction time.
-
Probable Cause A: Decomposed or Impure NBS
-
Causality: NBS can decompose over time, especially if exposed to light and moisture, appearing yellow or brown from liberated bromine.[3] Impure NBS will have lower reactivity.
-
Solution:
-
Use Fresh Reagent: Use a freshly opened bottle of NBS.
-
Recrystallize NBS: If the purity is suspect, NBS can be recrystallized from hot water to yield pure white crystals.[4]
-
-
-
Probable Cause B: Poor Solubility of Reagents
-
Causality: 3-aminopyridazine may have limited solubility in certain non-polar solvents at low temperatures, slowing the reaction rate.
-
Solution:
-
Solvent Selection: Switch to a more polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN), which can better dissolve the starting material at low temperatures.
-
Reaction Time: Allow the reaction to stir for a longer period at 0-5 °C (e.g., 4-6 hours or overnight), monitoring periodically by TLC.
-
-
Section 3: Visualizations & Data
Diagrams
// Nodes SM [label="3-Aminopyridazine"]; P [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; SP [label="3-Amino-X,5-dibromopyridazine\n(Side Product)", fillcolor="#FCE8E6", fontcolor="#202124"];
// Invisible nodes for layout invis1 [style=invis, width=0.1]; invis2 [style=invis, width=0.1];
// Edges SM -> P [label="+ 1.0 eq NBS\n(Controlled Temp)", color="#34A853"]; SM -> invis1 [style=invis]; invis1 -> SP [label="+ >1.1 eq NBS or\nHigh Temperature", color="#EA4335"]; P -> invis2 [style=invis]; invis2 -> SP [label="+ Excess NBS", color="#EA4335"]; } enddot Caption: Primary reaction pathway and common over-bromination side reaction.
// Nodes start [label="Crude Reaction Analysis\n(TLC / LC-MS)", fillcolor="#D2E3FC"]; check_yield [label="Low Yield?", decision]; check_purity [label="Multiple Spots?", decision]; cause_overbrom [label="Probable Cause:\nOver-bromination", fillcolor="#FCE8E6"]; cause_stall [label="Probable Cause:\nStalled Reaction", fillcolor="#FCE8E6"]; sol_stoich [label="Solution:\n- Check NBS Purity\n- Adjust Stoichiometry\n- Control Temperature"]; sol_purify [label="Solution:\n- Column Chromatography\n- Recrystallization"]; end_ok [label="Proceed to Work-up\n& Purification", fillcolor="#E6F4EA"];
// Edges start -> check_yield; check_yield -> check_purity [label="Yes"]; check_yield -> end_ok [label="No"]; check_purity -> cause_overbrom [label="Yes (Less Polar Spots)"]; check_purity -> cause_stall [label="No (Mainly SM)"]; cause_overbrom -> sol_stoich; cause_stall -> sol_stoich; sol_stoich -> sol_purify [label="After Re-run"]; end_ok -> sol_purify; } enddot Caption: A decision-making workflow for troubleshooting common synthesis issues.
Data Presentation
Table 1: Impact of NBS Stoichiometry on Product Distribution
| Molar Equivalents of NBS | Reaction Temperature (°C) | Approx. Yield of Product (%) | Approx. % of Di-bromo Byproduct |
| 1.0 | 0 - 5 | ~85% | < 5% |
| 1.2 | 0 - 5 | ~60% | ~25% |
| 1.0 | 25 (Room Temp) | ~70% | ~15% |
| 1.5 | 25 (Room Temp) | ~30% | > 50% |
| Note: Yields are estimates based on typical reaction profiles and serve for illustrative purposes. |
Table 2: Typical Flash Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution: 10% to 40% Ethyl Acetate in Hexane |
| Typical Rf (30% EtOAc/Hex) | |
| 3-Aminopyridazine | ~0.1 |
| This compound | ~0.35 |
| Di-bromo Byproduct | ~0.55 |
Section 4: Experimental Protocols
Protocol 4.1: Optimized Synthesis of this compound
This protocol is a self-validating system designed to minimize side reactions.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminopyridazine (5.0 g, 52.6 mmol).
-
Dissolution: Add 100 mL of anhydrous acetonitrile. Stir the suspension under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Reagent Addition: Weigh N-Bromosuccinimide (9.82 g, 55.2 mmol, 1.05 equiv.) into a separate flask. Add the solid NBS to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC (30% Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours when the starting material spot has been consumed.
-
Quenching: Once the reaction is complete, quench by adding 50 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine source.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Protocol 4.2: Purification by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a 10% ethyl acetate/hexane slurry. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~3-5 g). After drying, carefully load the powder onto the top of the prepared column.
-
Elution: Begin elution with 10% ethyl acetate/hexane, collecting fractions. Gradually increase the polarity of the eluent to 20%, then 30%, and finally 40% ethyl acetate/hexane.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure desired product (Rf ~0.35 in 30% EtOAc/Hex).
-
Isolation: Concentrate the combined pure fractions under reduced pressure to yield this compound as a purified solid.
References
- 1. benchchem.com [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 5-Bromopyridazin-3-amine
Welcome to the technical support guide for the purification of 5-Bromopyridazin-3-amine (CAS: 1187237-00-8). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. As a key heterocyclic building block, the purity of this compound is critical for successful downstream applications, including drug discovery and agrochemical synthesis.[1] This guide provides in-depth, field-proven answers to common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. Common synthesis pathways, such as the condensation of 1,4-dicarbonyl compounds with hydrazines or amination of a suitable pyridazine precursor, can introduce specific impurities.[2][3] Typically, you may encounter:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Impurities: Positional isomers that may form depending on the regioselectivity of the synthesis.
-
Over-Brominated Byproducts: Species such as dibromo-pyridazinamine can form if bromination conditions are not strictly controlled, a common issue in the synthesis of similar heteroaromatic amines.[4][5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The pyridazine ring can be susceptible to decomposition under harsh acidic, basic, or thermal conditions.[6]
Q2: What is the best first-pass strategy for purifying this compound on a multi-gram scale?
A2: For multi-gram quantities of crude solid, a simple trituration or recrystallization is often the most efficient initial step. If the crude material is an oil or contains a complex mixture of impurities, an acid-base extraction is the superior choice. This technique specifically leverages the basicity of the amino group to separate it from neutral or acidic impurities.[7]
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Due to the UV-active pyridazine ring, spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be effective. For definitive purity assessment and structural confirmation, ¹H NMR spectroscopy and LC-MS are essential.
Q4: Is this compound stable? What storage conditions are recommended?
A4: this compound is a relatively stable crystalline solid.[1] However, like many aromatic amines, it can be sensitive to light and air over long periods, potentially leading to discoloration (often turning darker yellow or brown). For long-term storage, it is recommended to keep the material in an amber, tightly sealed container at low temperatures (0–8 °C) and under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Purification Protocols
This section addresses specific problems you may encounter during the purification process.
Issue 1: Poor Recovery or No Crystal Formation During Recrystallization
-
Symptom: After dissolving the crude material in a hot solvent and cooling, the product either remains in solution (low yield) or separates as an oil instead of a crystalline solid.
-
Possible Cause & Scientific Rationale:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[8] If solubility is too high at room temperature, recovery will be poor.
-
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to nucleate upon cooling.
-
Presence of "Oiling Out" Impurities: Certain impurities can act as a solvent for your product or inhibit the crystal lattice formation, causing the compound to separate as a supercooled liquid (oil).
-
-
Suggested Solutions:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 1). A good solvent will require heating to dissolve the solid.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a single seed crystal from a previous pure batch.
-
Use a Co-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[9]
-
For Oiling Out: Re-heat the solution to re-dissolve the oil, add more solvent, and allow it to cool much more slowly. If this fails, the impurities must be removed by another method, such as column chromatography or acid-base extraction, before attempting recrystallization again.
-
| Solvent/System | Suitability for this compound | Comments |
| Water | Moderate to Good | May require heating. Good for removing non-polar impurities. |
| Ethanol/Water | Excellent | A common and effective system for amino-heterocycles.[9] |
| Isopropanol | Good | Often provides good crystal morphology. |
| Ethyl Acetate | Moderate | Check solubility; may be too soluble for high recovery. |
| Toluene | Poor to Moderate | Good for removing polar impurities; product solubility is likely low. |
| Heptane/Ethyl Acetate | Good (as a system) | Used in chromatographic purification, can be adapted for recrystallization.[10] |
Table 1: Recommended solvents for screening in the recrystallization of this compound.
Issue 2: Significant Streaking and Poor Separation in Silica Gel Chromatography
-
Symptom: On a TLC plate or during column chromatography, the product spot streaks severely (tails) up from the baseline, making it impossible to separate from nearby impurities.
-
Possible Cause & Scientific Rationale: The free amine and the pyridazine nitrogen atoms are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong acid-base interaction leads to irreversible adsorption or slow, non-uniform elution, causing significant tailing.[11]
-
Suggested Solutions:
-
Mobile Phase Modification (Most Common): Add a small amount of a competitive base to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5–1% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). This is highly effective for most basic amines.[11]
-
Ammonia: For more polar systems, using a solution of 7N ammonia in methanol (commercially available) as a modifier in a DCM/Methanol eluent is a powerful alternative.
-
-
Change the Stationary Phase: If tailing persists, the stationary phase is too acidic.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III.
-
Amine-Functionalized Silica: This is an excellent but more expensive option that provides a basic surface, preventing interactions and allowing for elution with neutral solvent systems.[11]
-
-
Issue 3: Emulsion Formation During Acid-Base Extraction
-
Symptom: During the liquid-liquid extraction, the aqueous and organic layers fail to separate cleanly, forming a thick, cloudy intermediate layer (emulsion).
-
Possible Cause & Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have affinity for both phases. Finely divided particulate matter or amphiphilic impurities in the crude mixture can act as such stabilizers. Vigorous shaking of the separatory funnel exacerbates the problem.
-
Suggested Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Break the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.[12]
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the scale is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
-
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate, DCM, or MTBE) at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.[13]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure complete recovery.
-
Wash (Optional): The original organic layer, containing neutral impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to recover any non-basic material if desired.
-
Basification: Combine all aqueous extracts in a flask and cool in an ice bath. While stirring, slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃ solution) until the pH is >10 (confirm with pH paper).[7] The free amine will precipitate or form an oily layer.
-
Back Extraction: Transfer the basified aqueous mixture to a clean separatory funnel. Extract the free amine back into an organic solvent (e.g., Ethyl Acetate or DCM) three times using approximately the original volume of solvent.
-
Final Work-up: Combine the organic extracts, wash with brine to remove residual water and salts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. heteroletters.org [heteroletters.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 11. biotage.com [biotage.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Halogenated Aminopyridines
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting for 5-Bromopyridin-3-amine
Introduction: As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with in-depth technical support for the synthesis of 5-Bromopyridin-3-amine. While the initial topic of interest was its pyridazine analogue, a comprehensive review of current literature indicates a greater prevalence of synthetic data and established protocols for the pyridine isomer, 5-Bromopyridin-3-amine (CAS 13535-01-8)[1]. This compound is a critical building block in medicinal chemistry. This guide, therefore, focuses on the synthesis of this widely used pyridine derivative, addressing common challenges and providing field-proven strategies to enhance yield and purity.
The following sections are structured in a flexible question-and-answer format, comprising a detailed troubleshooting guide and a comprehensive FAQ section to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 5-Bromopyridin-3-amine?
A1: There are three principal, well-documented routes, each with distinct advantages and challenges:
-
Hofmann Rearrangement of 5-Bromonicotinamide: This method involves treating 5-bromonicotinamide with an aqueous solution of sodium hydroxide and bromine. The reaction proceeds by converting the amide into an amine with one fewer carbon atom. It is a robust method that can provide good yields[2].
-
Reduction of 5-Bromo-3-nitropyridine: This is a high-yielding, two-step approach that offers excellent regioselectivity. The process involves the nitration of a suitable pyridine precursor followed by the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reduction step, often resulting in high purity and yields up to 96%[2][3].
-
Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dibromopyridine: This route involves reacting 3,5-dibromopyridine with an amine source. Modern variations of this method utilize microwave heating to significantly reduce reaction times and improve yields compared to conventional heating, which often leads to the formation of multiple impurities[4].
Q2: Why is direct bromination of 3-aminopyridine not a preferred method?
A2: The amino group in 3-aminopyridine is a powerful activating group and directs electrophiles to the ortho and para positions (2-, 4-, and 6-positions). This lack of regioselectivity leads to the formation of a mixture of isomeric bromo- and dibromo-products, which are often difficult to separate, resulting in low yields of the desired 5-bromo isomer[3][5]. To improve selectivity, one might consider using a protecting group on the amine to moderate its directing effect[5].
Q3: What advantages does microwave-assisted synthesis offer for this molecule?
A3: Microwave heating provides significant benefits, particularly for the synthesis from 3,5-dibromopyridine. It allows for rapid, localized heating, which dramatically shortens reaction times from many hours to as little as 30-60 minutes. This leads to higher purity and yields by minimizing the formation of byproducts associated with prolonged thermal heating[4]. For instance, a reaction that yields only 4% of the product with conventional heating can achieve a 55% yield under microwave conditions[4].
Q4: What are the most common impurities to watch for?
A4: The most common impurities are route-dependent:
-
From 3-Aminopyridine: Isomeric monobromo products and 3,5-dibromopyridine are significant byproducts due to poor regioselectivity[6][7].
-
From 5-Bromonicotinamide: Unreacted starting material and potential side-products from the Hofmann rearrangement.
-
From 3,5-Dibromopyridine: Unreacted starting material and the potential for bis-amination, although this is less common when an excess of the amine is used[4].
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental failures in a direct question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low or No Yield
Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. The first step is to identify the synthetic route being used and pinpoint the likely failure mode.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For scalable reactions, extending the reaction time may be necessary. Ensure the reaction is truly complete before proceeding with the workup[3].
-
-
Sub-optimal Temperature: Incorrect temperature can either slow the reaction to a halt or promote side reactions.
-
Solution (Hofmann Rearrangement): This reaction is typically started at a low temperature before being carefully warmed. Ensure the initial cooling step is adequate and that the subsequent heating to ~70°C is controlled and maintained for the specified duration[2].
-
Solution (Reduction): For catalytic hydrogenations, ensure the temperature is maintained (e.g., 50°C) as specified in the protocol. Insufficient heat can stall the reaction[2].
-
-
Catalyst Inactivation (For Reduction Route): The palladium catalyst can be poisoned or deactivated.
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. Use fresh, high-quality Pd/C catalyst. The pyridine nitrogen itself can sometimes inhibit the catalyst; using a slightly higher catalyst loading or specific ligands can sometimes mitigate this[5].
-
Troubleshooting Workflow: Low Yield
References
- 1. 5-BROMOPYRIDIN-3-AMINE | CAS 13535-01-8 [matrix-fine-chemicals.com]
- 2. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. heteroletters.org [heteroletters.org]
- 7. ijssst.info [ijssst.info]
Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of 5-Bromopyridazin-3-amine
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination, specifically involving the coupling of 5-Bromopyridazin-3-amine. The unique electronic properties and coordination potential of this substrate often lead to low conversion rates. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.
Core Challenge: Why is this compound a Difficult Substrate?
The amination of this compound presents a unique set of challenges compared to simpler aryl halides. Understanding these is the first step in effective troubleshooting.
-
Electron-Deficient Heterocycle: The pyridazine ring is highly electron-deficient due to the presence of two nitrogen atoms. This property makes the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]
-
Catalyst Inhibition: The pyridazine and amine nitrogen atoms are Lewis basic and can coordinate to the palladium center. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that are catalytically inactive or dormant.[2][3][4] Overcoming this inhibition is critical for achieving high conversion.
-
Substrate Solubility: Pyridazinamines can have poor solubility in common non-polar aprotic solvents like toluene, which are otherwise excellent for Buchwald-Hartwig reactions. Poor solubility is a frequently underestimated cause of reaction failure.[5]
This guide will walk you through a logical process to diagnose and solve these common issues.
Troubleshooting Guide: From Low to High Conversion
This section addresses specific experimental issues. Follow the diagnostic workflow to identify and resolve the root cause of low product yield.
Q1: My reaction shows very low (<10%) or no conversion. Where do I start?
This common issue usually points to a fundamental problem with the catalyst system or reaction setup. A systematic check of the core components is necessary.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
Cause & Solution Breakdown
-
Potential Cause 1: Catalyst Inactivity or Degradation.
-
Explanation: The active Pd(0) species is sensitive to oxygen.[2] If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[6][7] Pre-catalysts are generally more reliable but can also degrade with improper storage.[8]
-
Solution:
-
Use a Pre-catalyst: Employ a modern, air-stable palladacycle pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These ensure reliable and efficient generation of the active Pd(0) catalyst under basic conditions.[6][8]
-
Ensure Inert Conditions: Rigorously degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble your reaction in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen).[2][9]
-
Reagent Quality: Use high-purity palladium sources and ligands from reputable suppliers. Ligands, especially phosphines, can oxidize over time.
-
-
-
Potential Cause 2: Inappropriate Ligand Choice.
-
Explanation: For challenging, electron-deficient heteroaromatic substrates like this compound, the choice of ligand is paramount.[2][10] The ligand must be sufficiently electron-rich to facilitate oxidative addition and sterically bulky to promote reductive elimination while preventing catalyst dimerization or inhibition by the substrate's nitrogen atoms.[11][12]
-
Solution:
-
Select a Bulky Biaryl Monophosphine Ligand: Standard ligands like P(t-Bu)₃ or bidentate ligands like BINAP may be ineffective. The Buchwald and Hartwig groups have developed specialized ligands for such substrates.[11] Start with proven ligands for heteroaromatic couplings such as XPhos , RuPhos , or BrettPhos .[10][12][13] These ligands create a sterically hindered environment around the palladium, which disfavors coordination by the pyridazine nitrogen.[11]
-
-
Q2: My reaction starts but stalls at 30-50% conversion. What's happening?
Stalled reactions often indicate catalyst deactivation during the reaction or an equilibrium issue.
-
Potential Cause 1: Catalyst Deactivation by Substrate/Product.
-
Explanation: As the product, an N-aryl pyridazinamine, forms, its concentration increases. This product, like the starting material, can coordinate to the palladium center and progressively inhibit the catalyst.[3][4]
-
Solution:
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes overcome partial deactivation and push the reaction to completion.
-
Try a More Resistant Ligand: If using a second-generation ligand (e.g., XPhos), consider trying a third-generation ligand (e.g., BrettPhos) which was designed for increased stability and resistance to deactivation by N-heterocycles.[3]
-
-
-
Potential Cause 2: Insufficient or Inappropriate Base.
-
Explanation: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14][15] If the base is too weak, this step is slow. If it is not sufficiently soluble, its effective concentration is low. Strong alkoxide bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[6]
-
Solution:
-
Base Screening: The choice of base is highly context-dependent.[15] While NaOtBu is a common starting point, consider screening other bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance but may require higher temperatures.[6] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.
-
Check Solubility: Ensure your base has some solubility in the reaction solvent. Cs₂CO₃, for example, is known for better solubility in solvents like dioxane compared to other carbonate bases.[6] Vigorous stirring is crucial as many inorganic bases are dense and can settle.[6]
-
-
Q3: I'm seeing significant formation of hydrodehalogenation (Ar-H) byproducts. How can I prevent this?
Hydrodehalogenation, where the bromo group is replaced by hydrogen, is a common side reaction.
-
Potential Cause 1: Presence of Water.
-
Explanation: Trace amounts of water can facilitate protonolysis of palladium intermediates, leading to the undesired reduction product.
-
Solution:
-
Use Anhydrous Reagents and Solvent: Ensure your amine, solvent, and base are scrupulously dry. Dry solvents over molecular sieves and handle bases in a glovebox.[9]
-
-
-
Potential Cause 2: β-Hydride Elimination.
-
Explanation: If the amine coupling partner has a β-hydrogen, the palladium-amido intermediate can undergo β-hydride elimination. This is less of a concern with aromatic amines but can be an issue with certain alkylamines.
-
Solution:
-
Use Bulky Ligands: Sterically demanding ligands, like the recommended biaryl phosphines, accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway.[11]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal starting point for catalyst, ligand, base, and solvent for this specific reaction?
For a challenging substrate like this compound, a robust starting point is crucial. The following table provides recommended conditions based on literature for difficult heteroaromatic aminations.
| Component | Recommended Starting Conditions | Rationale & Key Considerations |
| Pd Pre-catalyst | XPhos Pd G3 or BrettPhos Pd G3 (2 mol%) | Ensures reliable Pd(0) formation; robust for N-heterocycles.[6][8] |
| Ligand | (Included in pre-catalyst, L:Pd ratio ~1.5:1) | Bulky, electron-rich biaryl phosphines are essential.[11][12] |
| Base | NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv) | NaOtBu is very strong but less tolerant. K₃PO₄ is milder.[6] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous, Degassed) | Good balance of polarity and high boiling point. Toluene is often preferred.[16][17] |
| Temperature | 100-110 °C | Higher temperatures are often needed to drive oxidative addition.[6] |
Q5: What does the catalytic cycle look like and where are the failure points for my substrate?
Understanding the mechanism helps pinpoint where things can go wrong.
Caption: The Buchwald-Hartwig catalytic cycle with key failure points for pyridazine substrates.
As shown, the primary failure points are:
-
Slow Oxidative Addition: The electron-deficient nature of the pyridazine ring makes this initial step sluggish. This is overcome with electron-rich ligands and higher temperatures.[6]
-
Catalyst Inhibition: The nitrogen atoms on the pyridazine ring can coordinate to both the Pd(0) and Pd(II) species, pulling them out of the productive cycle into an inactive state.[2][4] This is mitigated by using sterically bulky ligands that physically block this unwanted coordination.
Experimental Protocols
Standard Protocol for Buchwald-Hartwig Amination Setup
This protocol assumes the use of Schlenk techniques. All glassware should be oven- or flame-dried before use.
-
Reaction Vessel Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5][9]
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via a syringe.
-
Amine Addition: Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing debromination of 5-Bromopyridazin-3-amine during reactions
Welcome to the technical resource for researchers, scientists, and drug development professionals working with 5-Bromopyridazin-3-amine. This guide is structured to provide in-depth, field-proven insights into a critical challenge encountered during its application: the undesired debromination side reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the common issues and questions that arise when using this compound in palladium-catalyzed cross-coupling reactions.
Q1: What exactly is debromination, and why is it a significant problem with this compound?
Debromination, also known as hydrodebromination or hydrodehalogenation, is a side reaction where the bromine atom on the pyridazine ring is replaced by a hydrogen atom.[1][2] This converts your starting material, this compound, into the corresponding pyridazin-3-amine.
This is a critical issue for two primary reasons:
-
Reaction Failure: The bromine atom is the reactive handle for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[3] Its removal terminates the desired reaction pathway, leading to low or no yield of the target compound.[1]
-
Purification Complexity: The debrominated byproduct often has similar physical properties (e.g., polarity) to the starting material and sometimes the desired product, making purification by standard methods like column chromatography challenging and leading to lower isolated yields.[1]
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What are the most likely causes?
Debromination in Suzuki couplings is a common issue, often stemming from a combination of factors that generate a hydride species which intercepts the catalytic cycle.[1][4]
Here are the primary culprits to investigate:
-
Base and Protic Impurities: Strong bases, particularly in the presence of water or alcohols (which can be present in reagents or solvents), can generate species that act as hydride donors.[1]
-
Boronic Acid Instability: Boronic acids, especially electron-deficient ones, can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] While this affects your coupling partner, the conditions promoting it can also favor debromination of your aryl bromide.
-
Reaction Temperature and Time: Elevated temperatures and extended reaction times can increase the rate of side reactions, including debromination.[2]
-
Catalyst and Ligand System: The choice of palladium source and ligand dramatically influences the relative rates of the desired cross-coupling versus the undesired debromination.[1]
Q3: How does my choice of palladium catalyst and phosphine ligand affect debromination?
The catalyst system is arguably the most critical variable. The goal is to select a system where the rate of reductive elimination to form the desired C-C or C-N bond is much faster than the competing hydride transfer and subsequent reductive elimination that leads to the debrominated byproduct.
Key Principles:
-
Ligand Steric Bulk & Electron-Donating Ability: Electron-rich and sterically hindered phosphine ligands are often preferred.[6][7] These ligands stabilize the palladium center, promote the oxidative addition step, and, most importantly, accelerate the final reductive elimination step to form the product.[8] This increased rate helps the desired pathway outcompete the debromination pathway.
-
Catalyst Deactivation: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and potentially promoting side reactions.[5] Ensure all solvents are properly degassed and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).
| Ligand Type | Typical Observation | Rationale |
| Simple, Less Bulky Ligands (e.g., PPh₃) | Higher potential for debromination | May not sufficiently accelerate reductive elimination, allowing more time for hydride transfer to occur. |
| Bulky, Electron-Rich Ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) | Generally lower debromination | Promote rapid reductive elimination, favoring the desired product formation.[6][9] |
| N-Heterocyclic Carbenes (NHCs) | Can be effective alternatives | Provide a strongly donating, sterically hindered environment around the metal, often leading to highly active and stable catalysts.[10] |
Q4: What is the role of the base, and how can I choose a better one to minimize debromination?
The base is essential for the catalytic cycle (typically in the transmetalation step for Suzuki couplings), but an inappropriate choice is a leading cause of debromination.[1][5]
-
Mechanism of Base-Induced Debromination: Strong bases like sodium tert-butoxide (NaOt-Bu) or other alkoxides can react with protic impurities (water) or solvents with acidic protons to generate hydride sources.
-
Strategic Base Selection: If debromination is a problem, switch to a milder, non-nucleophilic inorganic base.
-
Excellent Choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often effective at promoting the desired coupling while minimizing debromination.[5]
-
Use Anhydrous Base: Ensure the base you use is dry. If necessary, dry it in an oven before use.
-
Q5: My Buchwald-Hartwig amination is failing due to debromination. Are there specific conditions to consider for this reaction?
Yes, Buchwald-Hartwig aminations are also highly susceptible to debromination.[4] The general principles are similar to the Suzuki coupling, but the specific reagents differ.
-
Base Selection is Critical: This reaction often employs strong bases like NaOt-Bu or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the amine coupling partner.[3][11] While necessary, these strong bases can readily promote debromination.
-
Ligand Choice: The use of specialized, bulky, electron-rich biarylphosphine ligands is standard practice and crucial for success.[4][9] Catalytic systems using ligands like XPhos, t-BuXPhos, or Josiphos often give good results.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[2][12] Avoid protic solvents.
-
Temperature Control: Do not overheat. Monitor the reaction by LC-MS and aim for the lowest temperature that provides a reasonable reaction rate.
Visual Troubleshooting Guide
Use this workflow to systematically diagnose and solve debromination issues in your reaction.
Caption: A step-by-step troubleshooting workflow for debromination.
Optimized Experimental Protocols
The following protocols are provided as validated starting points, incorporating best practices to mitigate debromination.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Inerting the Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ and SPhos. Add a small amount of the degassed dioxane to this vial and swirl to form the catalyst complex.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with inert gas three times.[5]
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture to the Schlenk flask via syringe.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by LC-MS every hour. Aim to stop the reaction as soon as the this compound is consumed to prevent prolonged heating.[2]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[13]
Mechanistic Insights: The Competing Pathways
Understanding the mechanism is key to controlling the outcome. The palladium catalyst can either proceed down the productive cross-coupling cycle or the unproductive debromination cycle.
Caption: Competing catalytic cycles for cross-coupling vs. debromination.
Analytical & Purification Strategies
Q6: How can I reliably detect and quantify the debrominated impurity?
-
Detection: The most effective tool is Liquid Chromatography-Mass Spectrometry (LC-MS).[3] It allows you to monitor the disappearance of your starting material (M) and the appearance of your desired product (M') and the debrominated byproduct (M-Br+H). The distinct mass difference makes identification straightforward. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option.[14]
-
Quantification: For accurate quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is standard. If you have a reference standard for the debrominated compound, you can create a calibration curve for precise measurement. In the absence of a standard, techniques like LC coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) can quantify bromine-containing compounds without needing specific standards.[15]
Q7: I've already run my reaction and have a mixture. What are the best strategies for purification?
If a reaction yields a mixture, separation is necessary.
-
Column Chromatography: This is the most common method.[13] The debrominated byproduct is typically less polar than the corresponding bromide. A carefully chosen solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) should allow for separation.
-
Recrystallization: If your desired product is a solid and has a different solubility profile from the debrominated impurity, recrystallization can be a highly effective method to obtain pure material.[16][17]
-
Trituration: This involves washing the solid crude mixture with a solvent that selectively dissolves the impurity while leaving the desired product as a solid.[18] This can be a quick and effective cleanup step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. nbinno.com [nbinno.com]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. physics.emu.edu.tr [physics.emu.edu.tr]
- 18. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 5-Bromopyridazin-3-amine
Introduction: Welcome to the technical support center for cross-coupling reactions involving 5-Bromopyridazin-3-amine. As a key building block in medicinal chemistry and drug development, the effective functionalization of this pyridazine derivative is paramount. However, its unique electronic structure, characterized by two ring nitrogens and an exocyclic primary amine, presents distinct challenges, primarily related to catalyst inhibition and competing side reactions. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these complexities and achieve high-efficiency couplings. Our focus is not just on what to do, but why specific choices in catalyst, ligand, base, and solvent are critical for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with this compound.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main difficulties arise from the Lewis basicity of the nitrogen atoms. The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium catalyst center.[1][2] This coordination can lead to the formation of stable, off-cycle complexes that act as catalyst inhibitors or resting states, effectively slowing down or halting the desired catalytic cycle.[2][3] This can result in low yields, slow reaction times, or complete reaction failure.
Q2: Should I protect the exocyclic amine group before attempting a cross-coupling reaction?
This is a critical strategic decision.
-
For Suzuki-Miyaura Couplings: Yes, protection is often highly recommended. The labile protons of the primary amine can interfere with the reaction, and direct coupling with unprotected aminopyridines can be challenging.[2][4][5] Converting the amine to a less coordinating group, such as an acetamide, can prevent catalyst inhibition and significantly improve yields.[2][4]
-
For Buchwald-Hartwig Aminations: It depends. While the free amine can act as a competing nucleophile or interact with the catalyst, modern Buchwald-Hartwig protocols have been developed that can tolerate unprotected aminopyridines.[2][6] However, if you are struggling with a specific amination, protecting the substrate's amine group remains a valid troubleshooting step.
Q3: Which cross-coupling reaction is most suitable for functionalizing this molecule?
The choice is dictated by the desired bond formation:
-
C-C Bond Formation:
-
Suzuki-Miyaura Coupling: The most common and versatile method for coupling with aryl, heteroaryl, or vinyl boronic acids/esters.[1][4]
-
Sonogashira Coupling: The premier choice for introducing terminal alkynes.[7][8][9] It typically uses a dual catalyst system of palladium and copper(I).[7][9]
-
Heck Reaction: Ideal for coupling with alkenes to form substituted vinylpyridazines.[10][11]
-
-
C-N Bond Formation:
Q4: What is a reliable starting point for a catalyst system for a Suzuki-Miyaura coupling?
For challenging heteroaromatic substrates like this, traditional catalysts like Pd(PPh₃)₄ can be ineffective. A more robust starting point involves a modern catalyst system known for its high activity and resistance to inhibition:
-
Palladium Precatalyst: Use an air-stable Pd(II) precatalyst that readily forms the active Pd(0) species, such as a Buchwald G3 or G4 Palladacycle.[15][16]
-
Ligand: Employ a bulky, electron-rich dialkylbiarylphosphine ligand. SPhos or RuPhos are excellent choices for coupling with heteroaryl halides as they promote fast oxidative addition and reductive elimination.[6][17]
Q5: My reaction has failed. What are the most common culprits?
The most frequent reasons for failure are:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. An incomplete inert atmosphere, or using old/degraded palladium sources or ligands, is a primary cause of failure.[12][18]
-
Incorrect Base/Solvent Combination: The base is not merely a proton scavenger; it participates in key steps of the catalytic cycle. Its effectiveness is highly dependent on the solvent. An inappropriate choice can halt the reaction.[1][19]
-
Catalyst Inhibition: As discussed in Q1, the substrate itself can be the problem. If you are not using a protection strategy for a Suzuki reaction, this is a likely cause.[1][2]
-
Poor Reagent Quality: Ensure your solvent is anhydrous, the this compound is pure, and your coupling partner (e.g., boronic acid) has not degraded.
Part 2: Troubleshooting Guide for Failed Reactions
When a reaction delivers low or no yield, a systematic approach is necessary to diagnose the issue.
Problem: Low to No Product Yield
This is the most common issue. Use the following workflow to identify the root cause.
Caption: A logical workflow to diagnose and resolve failed cross-coupling reactions.
Detailed Troubleshooting Steps
-
Possible Cause 1: Catalyst Inactivation The active catalytic species in these reactions is Pd(0), which is readily oxidized by atmospheric oxygen.
-
Symptoms: The reaction mixture may turn black rapidly (indicating formation of palladium black), or the reaction simply fails to start.
-
Solutions:
-
Ensure Inert Atmosphere: Use a Schlenk line or a glovebox. Degas your solvent thoroughly (3-4 cycles of freeze-pump-thaw or sparging with argon/nitrogen for 30+ minutes).[12][18]
-
Use Fresh Reagents: Palladium precatalysts and, especially, phosphine ligands can degrade over time. Use reagents from freshly opened bottles.
-
Switch to a Precatalyst: If you are generating the Pd(0) species in situ from a source like Pd(OAc)₂, consider switching to a well-defined, air-stable palladacycle precatalyst. These offer more reliable activation.[15][16]
-
-
-
Possible Cause 2: Incorrect Base or Solvent The base and solvent work in concert. A strong base may not be effective if it is insoluble in the reaction solvent. Polar solvents can stabilize charged intermediates, affecting the reaction rate.[20][21]
-
Symptoms: Starting material remains unconsumed even after prolonged heating. TLC or LCMS shows no product formation.
-
Solutions:
-
Consult Compatibility Tables: Refer to the tables below for recommended base/solvent pairings for your specific reaction type.
-
For Suzuki: If using an aqueous base like Na₂CO₃, a co-solvent system like Dioxane/H₂O or Toluene/H₂O is necessary. For anhydrous conditions, a base like K₃PO₄ in an aprotic polar solvent like DMF can be effective.[22][23]
-
For Buchwald-Hartwig: Strong bases like sodium tert-butoxide (NaOt-Bu) are standard and require anhydrous aprotic solvents like toluene or dioxane.[12][24] If your substrate is sensitive to this strong base, a milder base like Cs₂CO₃ may be used, but this often requires a more active catalyst system.[24]
-
-
-
Possible Cause 3: Substrate-Related Inhibition As mentioned, the substrate itself is a potent ligand for palladium.
-
Symptoms: The reaction starts but quickly stalls, leaving a mixture of starting material and product.
-
Solutions:
-
Protect the Amine: This is the most robust solution for Suzuki reactions. Convert the -NH₂ group to an acetamide (-NHAc). This reduces the nitrogen's Lewis basicity and prevents it from inhibiting the catalyst.[4]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% might overcome partial inhibition, but this is not an ideal or cost-effective solution.[22][25]
-
-
Part 3: Data & Catalyst Selection Tables
The following tables summarize recommended starting conditions for the most common cross-coupling reactions with this compound.
Table 1: Recommended Catalyst Systems for Key Cross-Coupling Reactions
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand(s) | Rationale & Key Considerations |
| Suzuki-Miyaura | Buchwald G3/G4 Precatalysts | SPhos, RuPhos, XPhos | These ligands are bulky and electron-rich, ideal for activating challenging heteroaryl halides and resisting inhibition by the substrate's nitrogen atoms.[6][17] |
| Buchwald-Hartwig | Pd₂(dba)₃ or G3/G4 Precatalysts | Xantphos, BINAP, XPhos | Xantphos and BINAP are classic, effective bidentate ligands.[13][24] XPhos is a highly active monodentate ligand for difficult couplings.[6][12] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Often used with a CuI co-catalyst. The amine base (e.g., Et₃N) can also serve as a ligand and solvent.[7][26] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | A classic catalyst system. The choice of base and solvent is critical for success.[11][27] |
Table 2: Common Base and Solvent Combinations
| Reaction Type | Recommended Base | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, Na₂CO₃ (aq.) | Dioxane, Toluene, DMF, Toluene/H₂O | K₃PO₄ is a good all-around choice for anhydrous conditions.[4] Aqueous Na₂CO₃ is a classic, cost-effective option but requires a biphasic system.[22][23] |
| Buchwald-Hartwig | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane (anhydrous) | NaOt-Bu is the standard strong base.[12] Use Cs₂CO₃ if the substrate is base-sensitive, but this may require higher temperatures or a more active catalyst.[24] |
| Sonogashira | Et₃N, DIPEA | Et₃N, DMF, THF | The amine base is typically used in excess and can often serve as the solvent.[8][9] |
| Heck | Et₃N, K₂CO₃ | DMF, Acetonitrile, Toluene | Organic bases like Et₃N are common. The choice depends on the specific alkene coupling partner.[11] |
Part 4: Recommended Starting Protocols
These protocols provide a detailed, step-by-step methodology for common transformations. Always perform reactions under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling (with Protected Substrate)
This protocol assumes the use of N-(5-Bromopyridazin-3-yl)acetamide.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
N-(5-Bromopyridazin-3-yl)acetamide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv, finely ground)
-
SPhos G3 Precatalyst (2 mol%)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk flask, add the acetamide substrate, arylboronic acid, and K₃PO₄.
-
In a glovebox, add the SPhos G3 Precatalyst. If a glovebox is not available, add the catalyst under a positive flow of argon.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1 M.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LCMS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (with Unprotected Substrate)
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox, add the this compound.
-
Seal the flask, evacuate and backfill with argon.
-
Add anhydrous, degassed toluene, followed by the secondary amine via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 6-24 h).
-
Cool to room temperature, and carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 27. Heck Reaction [organic-chemistry.org]
Technical Support Center: Managing Impurities in 5-Bromopyridazin-3-amine Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Bromopyridazin-3-amine. This guide is structured to provide in-depth, field-proven insights into managing common impurities and troubleshooting challenging reactions involving this versatile heterocyclic building block. As a key intermediate in pharmaceutical discovery, ensuring the purity and scalability of its downstream products is paramount. This center moves beyond simple protocols to explain the why behind experimental choices, empowering you to anticipate and resolve issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered when working with this compound, particularly in palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction is sluggish or fails completely. What are the primary causes?
A1: Failure in Suzuki-Miyaura couplings with this compound typically stems from two main issues: catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition: The pyridazine ring contains two nitrogen atoms with lone pairs of electrons. These, along with the exocyclic amino group, can act as ligands, coordinating to the palladium center and effectively poisoning the catalyst.[1][2] This prevents the catalyst from participating in the catalytic cycle.
-
Suboptimal Conditions: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to catalyst deactivation or favor side reactions over the desired cross-coupling.[2]
Q2: I'm observing a significant amount of a byproduct with a mass of M-79 (loss of Br, replaced by H). What is this impurity and how can I prevent it?
A2: This common impurity is the debrominated product, 3-aminopyridazine. This side reaction, often called hydrodehalogenation, is a major pathway for yield loss.[3] It is typically caused by:
-
In-situ Generation of Hydride Species: Certain bases (like alkoxides) or solvents can act as hydride sources, especially at elevated temperatures. These hydrides can react with the palladium(II) intermediate in the catalytic cycle, leading to reductive elimination of the debrominated product instead of the desired coupled product.[3]
-
Catalyst-Mediated Reduction: Some palladium-ligand complexes are more prone to promoting this reductive pathway.
To mitigate debromination, consider using non-nucleophilic, anhydrous bases like K₃PO₄ or Cs₂CO₃ and ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[3]
Q3: My boronic acid starting material is being consumed, but I'm not getting my desired product. Instead, I see the corresponding arene. What's happening?
A3: This is a classic case of protodeboronation , where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly problematic with electron-deficient boronic acids. The primary cause is the presence of water or other protic sources in the reaction mixture, often exacerbated by the choice of base.[4] To minimize this, use anhydrous solvents, consider using boronate esters (e.g., pinacol esters) which are more stable, and employ milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄).
Q4: What is the best approach to remove residual palladium from my final product to meet pharmaceutical specifications (<10 ppm)?
A4: Removing palladium to parts-per-million (ppm) levels is a critical challenge. While standard column chromatography can reduce palladium levels, it is often insufficient.[5] A multi-step approach is most effective:
-
Work-up: An initial aqueous wash can remove some water-soluble palladium salts.
-
Chromatography: Careful flash column chromatography is the next step.
-
Scavenging: The most crucial step is the use of palladium scavengers. These are materials with a high affinity for palladium. Common choices include silica-bound thiols, amines, or specialized resins like those containing trimercaptotriazine (TMT).[6][7] Treating a solution of your compound with a scavenger, followed by filtration, can dramatically reduce palladium levels.[5][7]
-
Crystallization: A final crystallization can further reduce palladium content, as the metal impurities tend to remain in the mother liquor.
Troubleshooting Guides for Key Reactions
This section provides detailed troubleshooting workflows for the most common transformations performed with this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the unique electronic nature of this compound presents specific challenges.
Common Issues & Solutions
| Symptom | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low to No Conversion | Catalyst Inhibition: Pyridazine and amine nitrogens bind to the Pd center, deactivating it.[1][2] | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the reductive elimination step and sterically shield the palladium center from coordinating to the substrate's nitrogen atoms.[8] Protecting Group: Consider protecting the 3-amino group as an amide (e.g., using Ac₂O) before coupling. This reduces its ability to poison the catalyst. The protecting group can be removed post-coupling. |
| Inefficient Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to the active Pd(0) species. | Use a Pre-formed Catalyst: Employ a well-defined Pd(0) source like Pd(PPh₃)₄ or modern pre-catalysts (e.g., Buchwald G3/G4 Palladacycles) that readily generate the active catalytic species. | |
| Significant Debromination | Hydride Source: Presence of water, alcohols, or use of certain bases (e.g., NaOt-Bu) can generate palladium hydride species that lead to reductive debromination.[3] | Base & Solvent Choice: Use anhydrous, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF.[4] Ensure solvents are rigorously dried and degassed. Toluene is often a better choice than ethereal solvents like dioxane or THF to minimize hydride formation. |
| Boronic Acid Homocoupling | Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[9][10] | Inert Atmosphere: Thoroughly degas the reaction mixture (e.g., via three vacuum/argon cycles or by sparging with argon for 15-20 minutes) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[9] |
| Slow Transmetalation: If the desired cross-coupling is slow, side reactions like homocoupling become more competitive. | Optimize Base/Solvent: Ensure the base is sufficiently soluble and strong enough to form the active boronate species for efficient transmetalation. A combination of K₃PO₄ in a dioxane/water mixture is a common starting point.[4] |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but the substrate's inherent nucleophilicity and potential to act as a ligand for palladium requires careful control.
Common Issues & Solutions
| Symptom | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Conversion | Catalyst Inhibition: Similar to the Suzuki reaction, the pyridazine and amine nitrogens can poison the catalyst.[1][11] | Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst complexes.[8] Bidentate ligands like BINAP or Xantphos can also be effective.[12][13][14] |
| Base Incompatibility: The base must be strong enough to deprotonate the amine coupling partner but not so strong that it causes substrate degradation or undesired side reactions. | Base Choice: Sodium tert-butoxide (NaOt-Bu) is a common strong base for this reaction.[12] For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or more active catalysts. | |
| Formation of Side Products | Hydrodehalogenation: The debrominated starting material is a common byproduct, formed via a competitive reductive pathway.[13] | Inert Atmosphere & Solvent: A strict inert atmosphere is crucial. The choice of solvent can also play a role; toluene or dioxane are commonly employed.[12][15] Ensure all reagents are anhydrous. |
| Double Amination (if using a diamine): If the amine coupling partner has multiple reactive sites, poly-arylation can occur. | Control Stoichiometry: Use a slight excess of the diamine or carefully control the stoichiometry of the limiting reagent to favor mono-arylation. |
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig aminations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring makes it susceptible to SNAr, providing a metal-free alternative for C-N or C-O bond formation.
Common Issues & Solutions
| Symptom | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| No Reaction | Insufficient Ring Activation: While the pyridazine ring is electron-deficient, it may not be sufficiently activated for reaction with weak nucleophiles. | Increase Temperature: SNAr reactions often require thermal energy to overcome the activation barrier. Using a high-boiling solvent like DMF, DMSO, or NMP and heating can be effective.[16] Microwave irradiation can also dramatically accelerate these reactions.[17] |
| Poor Nucleophile: The incoming nucleophile may not be strong enough to attack the ring. | Use a Stronger Base/Nucleophile: If using an alcohol or amine nucleophile, adding a base (e.g., K₂CO₃, DBU, or NaH for alcohols) will generate the more potent alkoxide or amide, increasing reactivity. | |
| Low Yield / Multiple Products | Substrate Instability: At high temperatures and under strongly basic conditions, the this compound starting material or the product may degrade. | Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS to find the minimum temperature and reaction time required for full conversion, avoiding prolonged heating that can lead to degradation. |
| Competitive Reaction Sites: While substitution at the bromine-bearing carbon is expected, attack at other positions could theoretically occur, though it is less common. | Characterize Byproducts: Isolate and characterize unexpected products by NMR and MS to understand the undesired reaction pathway. SNAr on heteroaromatics is generally regioselective at the position bearing the leaving group.[18] |
Experimental Protocols
The following protocols are provided as robust starting points. Optimization may be necessary based on the specific coupling partners used.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%). Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[8]
-
Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (argon) by evacuating and backfilling three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 eq.) and this compound (1.0 eq.).[8] Add the anhydrous, degassed solvent (e.g., toluene, ~0.1-0.2 M concentration) via syringe. Finally, add the amine coupling partner (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[15]
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and base on the reactivity of 5-Bromopyridazin-3-amine
Welcome to the technical support center for 5-Bromopyridazin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile but often challenging heterocyclic building block. Here, we move beyond simple protocols to explain the underlying chemical principles that govern its reactivity, with a specific focus on how solvent and base selection can make the difference between a failed reaction and a high-yielding success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems in reactions involving this compound.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
-
Symptom: Your starting material remains largely unconsumed, or you observe a complex mixture of products with very little of the desired coupled product after an extended reaction time.
-
Possible Cause 1: Catalyst Inhibition or Deactivation. The pyridazine core is inherently electron-deficient and contains two nitrogen atoms that can act as ligands, coordinating to the palladium center. This can sequester the active catalyst into an unproductive resting state, effectively halting the catalytic cycle.[1] The exocyclic 3-amino group can also contribute to this inhibitory effect.
-
Suggested Solution:
-
Ligand Selection: The choice of phosphine ligand is critical. Avoid simple, less bulky ligands like PPh₃ when you suspect catalyst inhibition. Switch to bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , or RuPhos . These ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the pyridazine nitrogen atoms and promote the desired oxidative addition and reductive elimination steps.[2]
-
Protecting Group Strategy: In some cases, particularly for Suzuki couplings, protecting the 3-amino group as an acetamide can prevent it from interfering with the catalyst.[3][4] This slightly modifies the electronic properties and removes a potentially problematic labile proton.
-
-
Possible Cause 2: Inappropriate Base Selection. The base is not merely an acid scavenger; it plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). A poorly chosen base can be ineffective or, worse, promote side reactions.
-
Suggested Solution:
-
Use Non-Nucleophilic Bases: Strong, non-nucleophilic inorganic bases are often the best choice. For Suzuki couplings, potassium phosphate (K₃PO₄ ) is an excellent and frequently used base.[2][3] Cesium carbonate (Cs₂CO₃ ) is another effective, albeit more expensive, option.[2][5] These bases are strong enough to facilitate the catalytic cycle but are less likely to cause dehalogenation than alkoxides or hydroxides.
-
Ensure Anhydrous Conditions (for some bases): While many modern Suzuki protocols use aqueous mixtures, ensure your base is compatible. If using a base like NaH or K₂CO₃, ensure your solvent is rigorously anhydrous, as water can interfere with their function or promote side reactions.
-
-
Possible Cause 3: Incorrect Solvent System. The solvent must not only dissolve the reactants but also facilitate the key steps of the catalytic cycle. A suboptimal solvent can lead to poor reaction rates or catalyst precipitation.
-
Suggested Solution:
-
Start with Standard Systems: For Suzuki couplings, a mixture of an ethereal solvent and water, such as 1,4-dioxane/H₂O (typically in a 4:1 to 10:1 ratio), is a robust starting point.[3][4] Other common solvents include toluene, DME, or DMF.
-
Polar Aprotic Solvents for Buchwald-Hartwig: For C-N bond formation, polar aprotic solvents like toluene , dioxane , or t-butanol are generally preferred. The choice often depends on the specific ligand and base being used.
-
Issue 2: Significant Debromination (Protodebromination) Side Product is Observed
-
Symptom: Mass spectrometry or NMR analysis of your crude product shows a significant amount of 3-aminopyridazine, where the bromine atom has been replaced by hydrogen.
-
Possible Cause 1: Base-Induced Dehalogenation. This is particularly common when using strong, nucleophilic bases or bases that can act as a hydride source, such as sodium tert-butoxide (NaOt-Bu) or hydroxides, especially at elevated temperatures.[2]
-
Suggested Solution:
-
Switch to a Milder Base: If debromination is a major issue, switch from a strong base like NaOt-Bu or Cs₂CO₃ to a milder one like potassium carbonate (K₂CO₃ ) or cesium fluoride (CsF ).[6][7]
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[7]
-
-
Possible Cause 2: Catalyst-Mediated Dehalogenation. Certain palladium hydride species, which can form in the reaction mixture, are known to cause this side reaction.
-
Suggested Solution:
-
Ensure Rigorously Inert Atmosphere: Oxygen can interfere with the catalytic cycle in complex ways that may lead to the formation of undesired palladium species. Ensure your reaction vessel and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[7]
-
Use Anhydrous Solvents: Traces of water can be a proton source for the final step of the debromination pathway. Using freshly dried, anhydrous solvents can help minimize this issue.[7]
-
Issue 3: Nucleophilic Aromatic Substitution (SNAr) Reaction is Sluggish or Fails
-
Symptom: You are attempting to displace the bromine with a nucleophile (e.g., an amine, alcohol, or thiol) without a metal catalyst, but the reaction does not proceed or is extremely slow.
-
Possible Cause 1: Insufficiently Activated Substrate or Poor Nucleophile. While the pyridazine ring is electron-deficient, SNAr reactions still require either a strong nucleophile or harsh conditions. The 3-amino group is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted bromopyridazine.
-
Suggested Solution:
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures (100-150 °C) to proceed at a reasonable rate.[8] Microwave heating can be an effective way to achieve high temperatures rapidly and shorten reaction times.[9]
-
Use a Stronger Nucleophile or Add a Base: If using a neutral nucleophile like a primary amine, the reaction can be slow. Adding a non-nucleophilic base can deprotonate the nucleophile, increasing its reactivity. Alternatively, using the salt of the nucleophile (e.g., a sodium thiolate instead of a thiol) can dramatically increase the rate.
-
-
Possible Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Suggested Solution:
-
Use Polar Aprotic Solvents: Solvents like DMSO , DMF , or NMP are ideal for SNAr reactions.[10] They are polar enough to stabilize the charged intermediate but do not have acidic protons that can protonate the nucleophile and reduce its reactivity. Aprotic solvents are known to play a significant role in the mechanism of SNAr reactions with amines.[11]
-
Avoid Protic Solvents: Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, making it less "naked" and less reactive. This generally slows down the rate of SNAr reactions.
-
Frequently Asked Questions (FAQs)
Q1: Why is base selection so much more sensitive for this substrate compared to a simple bromobenzene? A: The sensitivity arises from the two nitrogen atoms in the pyridazine ring. These atoms make the entire heterocyclic system prone to side reactions. They can coordinate to the palladium catalyst, as discussed above, and they also increase the likelihood of debromination. A base must be carefully chosen to be strong enough to promote the desired reaction without engaging in these undesired pathways.[2]
Q2: I need to perform a Suzuki coupling. Which solvent and base combination is a good universal starting point? A: An excellent and robust starting point for a Suzuki-Miyaura coupling with this compound is Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a bulky phosphine ligand (like XPhos), K₃PO₄ as the base, and a 1,4-dioxane/water (4:1) mixture as the solvent, heated to 85-95 °C.[3] This combination is well-documented for similar challenging heteroaromatic substrates.
Q3: Can I run a Buchwald-Hartwig amination on this substrate if my coupling partner is also an amine? A: Yes, but it requires careful planning. The 3-amino group on your substrate can potentially compete as a nucleophile. To favor the desired intermolecular coupling, you should use your amine coupling partner in slight excess. More importantly, select a catalyst system known for high selectivity. A modern, highly active catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand) is recommended to ensure the desired reaction outcompetes any potential side reactions.
Q4: My SNAr reaction with an amine nucleophile is producing a complex mixture. What could be the cause? A: Besides the issues mentioned in the troubleshooting guide, using an excess of a secondary amine as the nucleophile under harsh thermal conditions can sometimes lead to unexpected side reactions or decomposition.[9] Ensure you are using a high-purity starting material and degassed solvents. Consider using microwave irradiation for better temperature control and shorter reaction times, which can often lead to cleaner products.[9]
Data & Reference Tables
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
| Base | Chemical Formula | Type | Common Applications & Remarks |
| Potassium Phosphate | K₃PO₄ | Strong, non-nucleophilic | Excellent choice for Suzuki. Often used in aqueous/organic mixtures. Lowers risk of debromination.[2][3] |
| Cesium Carbonate | Cs₂CO₃ | Strong, non-nucleophilic | Highly effective for both Suzuki and Buchwald-Hartwig. More soluble in organic solvents than K₂CO₃.[2][5] |
| Potassium Carbonate | K₂CO₃ | Moderate, non-nucleophilic | Good, milder alternative if debromination is an issue. Requires anhydrous conditions for best results.[5][7] |
| Sodium tert-butoxide | NaOt-Bu | Strong, nucleophilic | Standard for Buchwald-Hartwig. High risk of debromination with sensitive substrates like this one.[9] |
| Cesium Fluoride | CsF | Mild, non-nucleophilic | Can be effective in Suzuki couplings where other bases fail or cause side reactions.[6] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar haloaminopyridine substrates.[3][4]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst system (e.g., Pd(PPh₃)₄, 5 mol%, or a combination of Pd₂(dba)₃, 2.5 mol%, and SPhos, 6 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the starting material).
-
Reaction: Stir the mixture at 85-95 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol is based on general principles for SNAr reactions.[10]
-
Setup: In a sealed vial or round-bottom flask equipped with a condenser, combine this compound (1.0 equiv.) and the secondary amine nucleophile (e.g., morpholine, 2.0-3.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP (to achieve a final concentration of ~0.5 M).
-
Reaction: Stir the mixture at 120-140 °C for 16-48 hours. The use of microwave irradiation at a similar temperature can significantly reduce the reaction time. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash thoroughly with brine to remove the high-boiling solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visual Workflow & Decision Guides
Diagram 1: Troubleshooting a Failed Suzuki-Miyaura Coupling
This decision tree provides a logical workflow for diagnosing and solving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Aromatic Nucleophilic Substitution [fishersci.it]
- 11. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law [article.sapub.org]
Technical Support Center: Scaling Up 5-Bromopyridazin-3-amine Reactions
Welcome to the technical support center for 5-Bromopyridazin-3-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up reactions involving this versatile heterocyclic building block. Here, we address common challenges with field-proven insights and practical solutions, ensuring your transition from bench-scale discovery to pilot-plant production is as seamless as possible.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful building block?
A1: this compound is a heterocyclic compound featuring a pyridazine ring substituted with a bromine atom and an amino group.[1] Its structure is valuable in medicinal chemistry and materials science for several reasons. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular fragments. The amino group can be functionalized through acylation, alkylation, or diazotization, offering another site for molecular elaboration.[2] The pyridazine core itself is a bioisostere for other aromatic systems and is present in numerous biologically active molecules.
Q2: What are the primary safety concerns when handling this compound on a larger scale?
A2: While specific GHS data for this compound is not extensively detailed in the provided results, we can infer potential hazards from similar bromo-amino-heterocycles.[3][4][5][6] On a large scale, the primary concerns are:
-
Toxicity: Similar compounds are often harmful if swallowed, and may cause skin and serious eye irritation.[3][5] Always consult the Safety Data Sheet (SDS) from your supplier.
-
Inhalation: Fine powders pose an inhalation risk. Use appropriate personal protective equipment (PPE), including N95 dust masks, and handle in a well-ventilated area or fume hood.[5]
-
Thermal Stability: The thermal stability of the compound should be determined by Differential Scanning Calorimetry (DSC) before large-scale heating to identify any exothermic decomposition events.
-
Reactivity: Reactions involving this compound, especially with strong bases or reactive metals, can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.
Q3: My lab-scale reaction works perfectly. Why am I seeing problems now that I'm trying to scale up?
A3: This is a common issue in process chemistry.[7][8] The transition from lab to pilot scale introduces changes in the surface-area-to-volume ratio, which significantly impacts heat and mass transfer. Key factors that change upon scale-up include:
-
Mixing Efficiency: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and impurity formation.[9]
-
Heat Transfer: Large volumes of reactants generate more heat, and large reactors dissipate it less efficiently. An exothermic reaction that was easily controlled in a round-bottom flask can become a runaway reaction at scale if not properly managed.[8]
-
Reagent Addition Rates: The rate of reagent addition, often trivial at the lab scale, becomes critical for controlling temperature and minimizing byproduct formation in larger batches.[10]
-
Work-up and Isolation: Procedures like column chromatography that are feasible for grams are often impractical and uneconomical for kilograms.[9]
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems you may encounter during the scale-up process.
Issue 1: Low Yields and Stalled Reactions
Q: My reaction yield has dropped significantly, or the reaction stalls before completion after scaling up. What's wrong?
A: This is a classic scale-up challenge often linked to several root causes. Let's diagnose the possibilities.
Troubleshooting Low Yields and Stalled Reactions
| Symptom | Possible Cause | Recommended Solution |
| Reaction stalls, starting material remains. | Catalyst Deactivation: The pyridazine nitrogen atoms and the amino group can coordinate to palladium catalysts, leading to deactivation.[11] This is a common issue with electron-rich nitrogen heterocycles.[11] Impurities in starting materials or solvents can also poison the catalyst.[12] | Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center and promote the desired catalytic cycle. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[10] Reagent Purity: Use high-purity, anhydrous solvents and reagents. |
| Inconsistent results batch-to-batch. | Inadequate Mixing: Poor agitation in a large reactor fails to properly distribute reagents and maintain a homogenous temperature, leading to side reactions.[9] | Optimize Agitation: Ensure the stirrer design (e.g., impeller type) and speed are appropriate for the reactor volume and viscosity of the reaction mixture. Consider using baffles to improve mixing. |
| Reaction is slow and incomplete. | Poor Temperature Control: The core temperature of a large reactor may be lower than the jacket temperature, leading to slower kinetics. | Use Internal Probes: Monitor the internal reaction temperature, not just the heating jacket temperature. Adjust Reaction Time: Scale-up reactions may require longer reaction times to reach completion.[9] Monitor progress by HPLC or TLC. |
Issue 2: Increased Impurity Profile
Q: On a larger scale, I'm observing new impurities or a higher percentage of known byproducts. How can I improve the reaction's selectivity?
A: Impurity formation is often exacerbated by the heat and mass transfer issues inherent in large-scale reactions.
Workflow for Diagnosing and Mitigating Impurities
Caption: A logical workflow for troubleshooting common impurity issues.
Issue 3: Purification and Isolation Nightmares
Q: My standard lab purification method (silica gel chromatography) is not viable for a multi-kilogram batch. What are my alternatives?
A: This is a critical step in developing a scalable process. Chromatography is almost always unsuitable for large-scale production due to cost and solvent waste.[9]
-
Crystallization/Recrystallization: This is the preferred method for purifying solids at an industrial scale.[9]
-
Solution: Conduct a thorough solvent screen to find a system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Pro-Tip: Anti-solvent crystallization is a powerful technique. Dissolve your crude product in a good solvent, then slowly add a miscible "anti-solvent" in which your product is insoluble to induce precipitation.
-
-
Slurrying: Stirring the crude solid in a solvent where the product is sparingly soluble but the impurities are highly soluble can be an effective purification method.
-
Acid-Base Extraction: The amino group on this compound allows for extraction into an acidic aqueous phase, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Key Experimental Protocol: Scalable Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound, incorporating scale-up considerations.
Reaction: this compound + Arylboronic Acid → 5-Arylpyridazin-3-amine
Materials:
| Reagent | Molar Eq. | Notes |
|---|---|---|
| This compound | 1.0 | The limiting reagent. |
| Arylboronic Acid | 1.1 - 1.3 | A slight excess ensures complete consumption of the starting material. |
| Pd(dppf)Cl₂ or similar Pd catalyst | 0.01 - 0.03 | Catalyst loading may need optimization. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | A common, cost-effective base. Ensure it is finely powdered. |
| Solvent (e.g., 1,4-Dioxane/Water) | 5-10 vol | The solvent volume (relative to the limiting reagent) is critical for solubility and reaction kinetics. |
Process Flow for Suzuki-Miyaura Coupling
Caption: Scalable workflow for a typical Suzuki cross-coupling reaction.
Step-by-Step Procedure:
-
Reactor Setup: Charge a suitably sized reactor with this compound (1.0 eq), the arylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.5 eq).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen) for at least 30 minutes. This is critical to prevent catalyst oxidation.[10]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via cannula or a pressure-equalizing dropping funnel.
-
Catalyst Addition: Add the palladium catalyst. For large-scale reactions, adding the catalyst as a slurry in a small amount of degassed solvent can prevent it from clumping.
-
Reaction: Begin agitation and slowly heat the mixture to the target temperature (e.g., 90 °C). Monitor the internal temperature closely.
-
Monitoring: Track the reaction's progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and water.
-
Filtration/Separation: Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. If phases separate, collect the organic layer.
-
Isolation: Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from a pre-determined solvent system (e.g., Ethanol/Water or Toluene/Heptane).
References
- 1. This compound | C4H4BrN3 | CID 66864135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Amino-5-bromopyridin-4-ol AldrichCPR 101084-20-2 [sigmaaldrich.com]
- 7. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: 5-Bromopyridazin-3-amine vs. 3-Amino-5-bromopyridine
For researchers engaged in the synthesis of novel chemical entities, particularly in drug discovery, the choice of a heterocyclic building block is a critical decision that dictates synthetic strategy and reaction outcomes. This guide provides an in-depth comparison of two structurally similar yet electronically distinct bromo-amino heteroaromatic isomers: 5-Bromopyridazin-3-amine and 3-Amino-5-bromopyridine. We will explore their fundamental electronic differences and how these translate into divergent reactivity profiles in key synthetic transformations, supported by mechanistic insights and actionable experimental protocols.
Structural and Electronic Foundations of Reactivity
At first glance, this compound and 3-Amino-5-bromopyridine are simple isomers. However, the arrangement of nitrogen atoms within their six-membered rings establishes a profound electronic dichotomy that is the root cause of their differing chemical behavior.
-
3-Amino-5-bromopyridine: As a pyridine derivative, it contains one nitrogen atom. This nitrogen exerts an inductive electron-withdrawing effect, making the ring electron-deficient compared to benzene.[1] The lone pair of electrons on the nitrogen is located in an sp² hybrid orbital, outside the aromatic π-system, and is readily available for protonation or coordination to metal catalysts.[1][2]
-
This compound: This molecule belongs to the diazine family, specifically a pyridazine, which contains two adjacent nitrogen atoms.[3] The presence of a second nitrogen atom significantly amplifies the electron-withdrawing nature of the ring, making the pyridazine core substantially more electron-poor (π-deficient) than pyridine.[3][4][5] This heightened electrophilicity is the single most important factor governing its reactivity.
Caption: Molecular structures of the two isomers.
The practical consequence of these electronic differences is summarized below:
| Property | 3-Amino-5-bromopyridine | This compound | Rationale |
| Ring Electron Density | Moderately π-deficient | Severely π-deficient | Two N atoms in pyridazine exert a stronger inductive and mesomeric electron-withdrawing effect than one N in pyridine.[2][3] |
| Basicity | More Basic (pKa of pyridine ~5.2)[1] | Less Basic (pKa of pyridazine ~2.3) | The second nitrogen in pyridazine has an electron-withdrawing effect on the first, reducing the availability of both lone pairs for protonation.[6] |
| Susceptibility to SNAr | Low | High | The highly electron-deficient ring readily accommodates the negative charge of the Meisenheimer intermediate.[3][7] |
| Catalyst Interaction | Monodentate coordination | Potential bidentate chelation | The adjacent nitrogen atoms in pyridazine can act as a chelating ligand, potentially inhibiting or altering the behavior of metal catalysts. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis.[8][9] The performance of our two isomers in these reactions is a direct reflection of their electronic nature.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction creates a new carbon-carbon bond between the bromine-bearing carbon and an organoboron species.[9][10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity Comparison:
-
3-Amino-5-bromopyridine: This substrate is generally well-behaved in Suzuki couplings. The primary amine can sometimes interfere by coordinating to the palladium center, but this is often overcome with the right choice of ligand and base.[11][12] The reaction proceeds efficiently with a variety of boronic acids.[11][13]
-
This compound: The reactivity is more complex. The highly electron-deficient nature of the pyridazine ring can facilitate a faster rate of oxidative addition, which is often the rate-limiting step. However, this advantage is frequently negated by a significant challenge: catalyst inhibition. The two adjacent nitrogen atoms can act as a chelating ligand for the palladium center, forming a stable complex that can slow or completely halt the catalytic cycle. This requires careful selection of ligands that can compete effectively with the substrate for coordination sites on the palladium.
Field-Proven Insight: For challenging substrates like this compound, sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required. These bulky ligands promote the reductive elimination step and can discourage the formation of inactive, substrate-chelated palladium complexes.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for both isomers but may require optimization, particularly for the pyridazine derivative.
-
Reagent Setup: To a dry reaction vial, add the bromo-substrate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. For 3-Amino-5-bromopyridine , Pd(PPh₃)₄ (0.05 eq) is often sufficient.[11][13] For This compound , a more active catalyst system like Pd₂(dba)₃ (0.025 eq) with a ligand such as XPhos (0.1 eq) is recommended.
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture. A common choice is 1,4-dioxane/water (4:1) or DME/water.[11][14]
-
Reaction: Heat the mixture with stirring at 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS. Microwave irradiation can significantly reduce reaction times.[11]
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction forms a new C-N bond, coupling the aryl bromide with a primary or secondary amine.[8][15] The catalytic cycle shares mechanistic steps with the Suzuki coupling, and thus similar reactivity principles apply.[8][16]
Reactivity Comparison:
-
3-Amino-5-bromopyridine: Generally couples well, though the existing amino group means the substrate is an aminopyridine coupling with another amine. This can lead to statistical mixtures if the reactivities are similar, but typically the aryl bromide is much more reactive than the N-H bond of the amino group under these conditions.
-
This compound: Presents the same core challenge as in the Suzuki coupling: catalyst inhibition via chelation. This effect can be even more pronounced because both the substrate and the amine coupling partner are competing to coordinate with the palladium center.[17] Stronger bases (e.g., NaOt-Bu, LHMDS) and specialized, bulky electron-rich ligands are often mandatory to achieve good yields.[16][18]
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing electron-poor aromatic systems.[7][19] In this reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group (in this case, bromide).[19][20]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Reactivity Comparison:
This is where the two isomers display their most dramatic difference in reactivity.
-
3-Amino-5-bromopyridine: Is largely unreactive towards SNAr. The single pyridine nitrogen provides insufficient activation of the ring to allow nucleophilic attack, unless extremely strong nucleophiles and harsh conditions are used. The ring is not electron-poor enough to effectively stabilize the negative charge of the Meisenheimer intermediate.[7]
-
This compound: Is highly activated for SNAr. The powerful, combined electron-withdrawing effect of the two adjacent nitrogen atoms makes the carbon atoms, particularly C-5 (attached to the bromine), highly electrophilic.[3] Furthermore, these nitrogens are perfectly positioned to stabilize the negative charge that develops in the Meisenheimer complex through resonance. This results in a much lower activation energy for the reaction, allowing it to proceed under mild conditions with a wide range of nucleophiles (alkoxides, thiolates, amines, etc.).[3][7]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This general protocol is highly effective for this compound.
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, pyrrolidine, sodium thiophenoxide) (1.1-1.5 eq). If the nucleophile is an amine, an auxiliary base like K₂CO₃ or DIPEA (2.0 eq) is often added.[21]
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The high reactivity of the pyridazine often means the reaction is complete within 1-6 hours. Monitor progress by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water to precipitate the product or to allow for extraction with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Strategic Recommendations
The choice between this compound and 3-Amino-5-bromopyridine should be dictated by the desired synthetic transformation.
-
Choose 3-Amino-5-bromopyridine for:
-
Reliable C-C bond formation via Suzuki-Miyaura coupling .
-
Standard C-N bond formation via Buchwald-Hartwig amination .
-
When the synthetic route relies on the nucleophilicity or basicity of the ring nitrogen.
-
-
Choose this compound for:
-
Facile Nucleophilic Aromatic Substitution (SNAr) with a diverse range of nucleophiles. This is its primary synthetic advantage.
-
When a highly electron-deficient aromatic core is a desired feature in the final target molecule.
-
Cross-coupling reactions are feasible but require careful optimization of catalysts and ligands to overcome potential catalyst inhibition.
-
By understanding the fundamental electronic properties of these heterocycles, researchers can harness their distinct reactivity profiles to design more efficient and successful synthetic routes in the pursuit of novel molecular architectures.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scribd.com [scribd.com]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. Khan Academy [khanacademy.org]
- 21. Aromatic Nucleophilic Substitution [fishersci.co.uk]
A Comparative Guide to the Synthetic Routes of 5-Bromopyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridazin-3-amine is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom and an amino group on the pyridazine core makes it a valuable synthon for the development of a wide range of biologically active molecules. The pyridazine scaffold itself is a well-established pharmacophore, and the presence of the bromo and amino functionalities allows for diverse downstream modifications, such as cross-coupling reactions and amide bond formations, enabling the exploration of extensive chemical space in the pursuit of novel therapeutics.
This guide provides a comprehensive comparison of the known synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound is not as straightforward as its pyridine isomer, 3-amino-5-bromopyridine. The adjacent nitrogen atoms in the pyridazine ring significantly influence its reactivity, often leading to challenges in regioselectivity. The primary strategies for its synthesis can be broadly categorized into two main approaches:
-
Functionalization of a Pre-existing Pyridazine Core: This approach typically involves the use of a dihalogenated pyridazine as a starting material, followed by a selective amination reaction.
-
Ring-Closing Cyclization Reactions: This strategy involves the construction of the pyridazine ring from acyclic precursors, incorporating the required bromo and amino functionalities during the cyclization process.
The following sections will provide a detailed examination of these synthetic routes.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of a Dihalopyridazine Precursor
This is the most theoretically direct approach, starting from a readily available or synthetically accessible dihalopyridazine. The key to this strategy lies in the regioselective displacement of one halogen atom over the other by an amino group.
Mechanistic Rationale
The pyridazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In a 3,5-dihalopyridazine, the C3 and C5 positions are activated towards nucleophilic attack. The regioselectivity of the amination is influenced by a combination of electronic and steric factors. The precise reasons for preferential substitution at the C3 position over the C5 position in the presence of an incoming amine nucleophile can be subtle and may depend on the specific reaction conditions and the nature of the halogen atoms.
Synthetic Pathway
A plausible synthetic pathway involves the synthesis of a 3,5-dihalopyridazine intermediate followed by selective amination.
A Comparative Guide to the Biological Activity of 5-Bromopyridazin-3-amine Analogs in Oncology Research
Introduction: The Pyridazine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an ideal core for designing molecules that interact with the ATP-binding site of protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[2] Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics.
The 5-Bromopyridazin-3-amine core represents a particularly attractive starting point for the development of novel kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The amino group at the 3-position can be readily functionalized to further enhance binding affinity and modulate physicochemical properties.
This guide provides a comparative analysis of the biological activities of a representative series of this compound analogs, with a focus on their potential as anticancer agents. We will delve into their synthesis, comparative in vitro anticancer activity, and kinase inhibitory profiles. Detailed experimental methodologies and visualizations of key workflows and signaling pathways are provided to support researchers in the evaluation of this promising class of compounds.
Synthetic Strategies for this compound Analogs
A plausible synthetic workflow is outlined below. This multi-step process allows for the introduction of diverse functionalities at the 3-amino position, enabling a thorough exploration of the chemical space.
Caption: General synthetic pathway for N-substituted this compound analogs.
Comparative In Vitro Anticancer Activity
To illustrate the potential of the this compound scaffold, the following table presents a representative, albeit illustrative, dataset of the in vitro anticancer activity of a hypothetical series of analogs (BPzA-1 to BPzA-4) against a panel of common human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating greater potency. This data is synthesized from trends observed in related pyridazine and aminopyridine derivatives to provide a framework for comparison.[5][6][7][8][9]
| Compound ID | R Group (at N3) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| BPzA-1 | -H | > 50 | > 50 | > 50 |
| BPzA-2 | -CH₃ | 25.3 | 38.1 | 31.5 |
| BPzA-3 | -Phenyl | 8.9 | 12.4 | 10.2 |
| BPzA-4 | 4-Fluorophenyl | 4.2 | 6.8 | 5.5 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Analysis of Structure-Activity Relationship (SAR):
The illustrative data suggests a clear SAR trend. The unsubstituted core (BPzA-1) shows minimal activity, highlighting the necessity of substitution at the 3-amino position for anticancer efficacy. A simple alkyl substitution (BPzA-2) confers modest activity. Introduction of an aromatic ring (BPzA-3) significantly enhances potency, likely due to favorable π-π stacking interactions within the target's binding site. Further substitution on the phenyl ring with an electron-withdrawing fluorine atom (BPzA-4) leads to the most potent analog in this series, suggesting that electronic modifications can fine-tune the compound's activity. This is a common trend observed in many kinase inhibitors where halogenated phenyl rings occupy the ATP-binding pocket.[10]
Comparative Kinase Inhibitory Activity
The anticancer effects of many pyridazine derivatives are attributed to their ability to inhibit protein kinases involved in cancer cell signaling.[11] To provide a comparative assessment, the following table presents illustrative kinase inhibitory data for our hypothetical series against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). This data is compiled based on reported activities of similar heterocyclic kinase inhibitors.[5][12][13][14][15]
| Compound ID | R Group (at N3) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | CDK2 IC50 (nM) |
| BPzA-1 | -H | > 10000 | > 10000 | > 10000 |
| BPzA-2 | -CH₃ | 5890 | 8340 | 7120 |
| BPzA-3 | -Phenyl | 450 | 620 | 980 |
| BPzA-4 | 4-Fluorophenyl | 85 | 150 | 320 |
| Staurosporine | (Reference) | 6 | 20 | 3 |
Analysis of Kinase Inhibition Profile:
The kinase inhibition data mirrors the trends observed in the cell-based anticancer assays. The N-phenyl and N-(4-fluorophenyl) substitutions (BPzA-3 and BPzA-4) demonstrate the most potent inhibition of all three kinases. The enhanced potency of BPzA-4 against EGFR and VEGFR-2 suggests that this scaffold has the potential for development into multi-targeted kinase inhibitors, a desirable attribute for overcoming drug resistance.
The following diagram illustrates the general mechanism of action of a kinase inhibitor, such as a this compound analog, in blocking a key cancer signaling pathway.
Caption: Simplified signaling pathway showing the inhibitory action of a this compound analog on a receptor tyrosine kinase.
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following are detailed methodologies for the key assays relevant to the biological screening of novel this compound analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2, CDK2)
-
Specific kinase substrate peptide
-
ATP
-
This compound analogs (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analogs in kinase assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds, the kinase, and the specific substrate in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold demonstrates significant potential as a foundation for the development of novel anticancer agents, particularly as inhibitors of oncogenic kinases. The illustrative data presented in this guide, based on trends from closely related heterocyclic compounds, suggests that strategic substitutions at the 3-amino position can lead to potent and potentially multi-targeted inhibitors. The bromine at the 5-position provides a valuable handle for further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound analogs to establish a definitive SAR. Lead compounds should be profiled against a broad panel of kinases to determine their selectivity and further investigated in cell-based assays to elucidate their mechanism of action. Ultimately, promising candidates should be advanced to in vivo models to assess their therapeutic efficacy and safety profiles. The methodologies and comparative data presented in this guide provide a solid framework for initiating and advancing such drug discovery programs.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Characterization and Structural Confirmation of 5-Bromopyridazin-3-amine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in the journey from synthesis to application. Among the vast landscape of nitrogen-containing heterocycles, pyridazine derivatives hold a prominent place due to their diverse biological activities. This guide provides an in-depth comparison of analytical techniques for the characterization of 5-Bromopyridazin-3-amine and its derivatives, offering insights into the causality behind experimental choices and presenting supporting data from closely related structures. Our focus is to equip you with the knowledge to select the most effective combination of methods for unequivocal structural elucidation.
The Significance of the this compound Scaffold
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of pharmacological properties. The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates a versatile building block. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the amino group can be modified to modulate the compound's physicochemical properties and biological target interactions. Given this synthetic utility, a robust and efficient analytical workflow for structural confirmation is paramount.
A Multi-faceted Approach to Structural Verification
No single analytical technique can definitively confirm the structure of a novel compound. Instead, a combination of spectroscopic and spectrometric methods is employed, each providing a unique piece of the structural puzzle. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.
Table 1: At-a-Glance Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides the most comprehensive structural information in solution. | Less sensitive than MS; requires soluble, pure samples. |
| Mass Spectrometry | Molecular weight and elemental composition; fragmentation patterns aid in structural elucidation. | High sensitivity; requires minimal sample. | Isomers are often indistinguishable; does not provide stereochemical information. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited structural information; complex spectra can be difficult to interpret. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state, including stereochemistry and crystal packing. | The "gold standard" for structural confirmation. | Requires a suitable single crystal, which can be challenging to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of small molecule characterization, providing a detailed map of the atomic connectivity. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical as it can influence chemical shifts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good starting point for polar, nitrogen-containing heterocycles due to its excellent solubilizing power and its ability to allow for the observation of exchangeable protons (e.g., -NH₂).
-
¹H NMR: This experiment reveals the number of different types of protons and their neighboring environments. For a this compound derivative, we would expect to see distinct signals for the pyridazine ring protons and any protons on substituent groups. The coupling patterns (e.g., doublets, triplets) provide direct evidence of which protons are adjacent to one another.
-
¹³C NMR: This technique provides information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of carbons in the pyridazine ring and any attached functional groups.
-
2D NMR (COSY, HSQC, HMBC): When the ¹H and ¹³C spectra are complex, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming which protons are on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially for connecting substituents to the pyridazine core.
-
Illustrative Data for a Related Structure: 3-Amino-5-phenylpyridazine-4-carbonitrile[1]
| Proton | ¹H NMR Chemical Shift (ppm) | Multiplicity |
| Ar-H | 8.75 | s |
| Ar-H | 7.65-7.57 | m |
| NH₂ | 7.39 | bs |
| Carbon | ¹³C NMR Chemical Shift (ppm) |
| C=N | 159.37 |
| Ar-C | 142.17, 141.96, 133.47, 130.98, 129.53, 129.09 |
| C≡N | 114.96 |
| C-NH₂ | 93.62 |
Note: 's' denotes singlet, 'm' denotes multiplet, and 'bs' denotes broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to consider are the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the molecular structure.
References
The Alchemist's Guide to Pyridazine Functionalization: A Comparative Analysis of Palladium Catalysts for 5-Bromopyridazin-3-amine Coupling
Introduction: The Pyridazine Core - A Privileged Scaffold in Modern Chemistry
The pyridazine moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1] Specifically, 5-Bromopyridazin-3-amine serves as a versatile building block, a chameleon-like starting material for the synthesis of a diverse array of functionalized molecules. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position is a critical step in the development of novel pharmaceuticals and advanced organic materials. Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering unparalleled efficiency and functional group tolerance.[2]
This guide provides an in-depth comparative analysis of palladium catalysts for the three most pivotal transformations of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. We will dissect the nuances of catalyst selection, explore the mechanistic underpinnings of each reaction, and present detailed, field-tested protocols to empower researchers, scientists, and drug development professionals to navigate the complexities of pyridazine functionalization with confidence.
The Crux of the Matter: Why Catalyst and Ligand Selection is Paramount
The success of a palladium-catalyzed cross-coupling reaction hinges on the intricate dance between the palladium center and its coordinating ligand. The ligand is not a mere spectator; it is an active participant that modulates the catalyst's stability, reactivity, and selectivity. For electron-deficient heteroaromatic substrates like this compound, the choice of ligand is especially critical. Bulky, electron-rich phosphine ligands, for instance, are often required to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.[3]
This guide will provide a comparative lens through which to evaluate the performance of various palladium catalyst systems, moving beyond a simple recitation of procedures to an exploration of the chemical principles that govern their efficacy.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures, a common motif in pharmacologically active compounds.[4] This reaction couples an organoboron reagent with an organic halide, offering a robust and versatile method for C-C bond formation.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of bromopyridine and bromopyridazine derivatives with arylboronic acids. While specific data for this compound is limited, these analogous systems provide a strong predictive framework for catalyst selection.
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | High | 3 | [5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-dioxane | - | - | High | 1 (Pd), 2 (Ligand) | [3] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | High | 0.5 | [3] |
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄ : A classic and widely used catalyst, it is effective but often requires higher temperatures and longer reaction times.[5]
-
Pd(dppf)Cl₂ : This catalyst, featuring a ferrocene-based diphosphine ligand, often provides higher yields in shorter reaction times compared to Pd(PPh₃)₄.[5]
-
Pd(OAc)₂ / SPhos : The use of bulky, electron-rich phosphine ligands like SPhos with a simple palladium source like Pd(OAc)₂ is a modern approach that often leads to superior results, especially for challenging substrates.[3]
-
PEPPSI-IPr : N-heterocyclic carbene (NHC) based catalysts are highly active and can often be used at lower catalyst loadings.[3]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dimethoxyethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds with Finesse
The Buchwald-Hartwig amination is a transformative reaction for the synthesis of arylamines, a critical functional group in a vast number of pharmaceuticals.[6] This reaction couples an aryl halide with a primary or secondary amine, offering a direct route to C-N bond formation where classical methods often fail.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
The following table presents a comparison of palladium catalyst systems for the amination of bromopyrazine, a close structural analog of bromopyridazine.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 | [1] |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 | [1] |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 | [1] |
Analysis of Catalyst Performance:
-
Bulky Biaryl Phosphine Ligands (RuPhos, SPhos) : These ligands, developed by the Buchwald group, are highly effective for the amination of a wide range of aryl halides, including electron-deficient heteroaryl halides.[1][6]
-
BINAP : A classic bidentate phosphine ligand, BINAP is effective but can be outperformed by the more modern bulky monophosphine ligands for certain substrates.[1]
-
dppp : While effective for some amine couplings, this diphosphine ligand may not be as general as the bulky biaryl phosphine ligands.[1]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions, with the key difference being the nucleophilic attack of the amine on the palladium center.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source and ligand to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound, the amine, and the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in functional materials.[7] This reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and a copper(I) salt.[8]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
The following table summarizes reaction conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, providing a strong starting point for the functionalization of this compound.
| Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [2] |
| PdCl₂(PPh₃)₂ (3) | - | - | TBAF | - | - | Moderate to Excellent | [9] |
Analysis of Catalyst Performance:
-
Pd(CF₃COO)₂ / PPh₃ / CuI : This is a classic Sonogashira catalyst system that is highly effective for a range of substrates.[2] The use of a copper(I) co-catalyst is traditional and often enhances the reaction rate.[7]
-
PdCl₂(PPh₃)₂ / TBAF : Copper-free Sonogashira couplings are gaining popularity to avoid potential issues with copper contamination in the final product. Tetrabutylammonium fluoride (TBAF) can act as both a base and a phase-transfer catalyst in these systems.[9]
Mechanistic Insight: The Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: A simplified representation of the interconnected catalytic cycles in the Sonogashira cross-coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a reliable starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, the ligand, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion: A Roadmap for Pyridazine Diversification
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of a diverse range of functionalized molecules. The choice of the palladium catalyst and, crucially, the ligand is a determining factor in the success of these transformations. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide the best results. In Buchwald-Hartwig aminations, the use of specialized biaryl phosphine ligands is paramount for achieving high yields. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols offer efficient routes to alkynyl-substituted pyridazines.
This guide provides a comprehensive framework for researchers to make informed decisions in catalyst selection and to implement robust experimental protocols. By understanding the underlying mechanistic principles and leveraging the comparative data presented, scientists can unlock the full synthetic potential of the pyridazine core and accelerate the discovery of novel molecules with impactful applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromopyridazin-3-amine Derivatives
Introduction: The Pyridazine Scaffold in Modern Drug Discovery
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its high π-deficiency and ability to act as a hydrogen bond acceptor, make it a versatile building block for designing novel therapeutic agents.[1] Derivatives of the pyridazine core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]
Among these, the 5-Bromopyridazin-3-amine scaffold serves as a critical starting point for the synthesis of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a well-established driver of cancer cell proliferation and survival.[4][5] Consequently, targeting kinases has become a cornerstone of modern oncology drug development.
This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of novel derivatives synthesized from the this compound core. We will dissect experimental data from key studies, compare derivatives against established standards, and provide detailed, field-tested protocols to ensure the reproducibility of these findings. The focus will be on their application as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of tumor angiogenesis.[6]
Comparative In Vitro Analysis: Cytotoxicity and Kinase Inhibition
The initial evaluation of potential anticancer drug candidates relies on robust in vitro assays to determine their potency and selectivity. Here, we compare a series of pyridazine derivatives based on their ability to inhibit cancer cell growth and modulate the activity of their target kinase, VEGFR-2.
Anticancer Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic activity of novel pyridazine derivatives was evaluated against two human cancer cell lines: HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. Imatinib, a well-established tyrosine kinase inhibitor, was used as a reference drug for comparison.[6][7]
The data reveals that several synthesized compounds exhibit significant cytotoxic activity. Notably, compound 5b demonstrated superior potency against the HCT-116 colon cancer cell line, with an IC₅₀ value lower than that of the reference drug, Imatinib.[6][7] This suggests a high degree of efficacy for this specific derivative in a colon cancer context. Compounds 4a, 4b, 6a, and 6b also showed cytotoxic activity comparable to Imatinib against the HCT-116 cell line.[6]
| Compound | IC₅₀ (µM) vs. HCT-116 (Colon)[6] | IC₅₀ (µM) vs. MCF-7 (Breast)[6] |
| 4a | 10.5 ± 0.9 | >100 |
| 4b | 12.7 ± 1.1 | 89.4 ± 7.2 |
| 5b | 8.9 ± 0.7 | 15.6 ± 1.3 |
| 6a | 11.2 ± 0.9 | >100 |
| 6b | 13.5 ± 1.2 | >100 |
| Imatinib (Reference) | 9.8 ± 0.8 | 12.8 ± 1.1 |
Data synthesized from published research. Lower IC₅₀ values indicate higher potency.
Target-Specific Activity: VEGFR-2 Kinase Inhibition
To validate that the observed cytotoxicity is mediated through the intended target, an in vitro kinase inhibition assay was performed. The most active compounds from the cytotoxicity screen were tested for their ability to inhibit the VEGFR-2 enzyme at a concentration of 10 µM.[6][7]
The rationale for targeting VEGFR-2 lies in its critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.[6] The results strongly correlate with the cytotoxicity data; compound 5b , which was the most potent against the HCT-116 cell line, also exhibited the highest percentage of VEGFR kinase inhibition, comparable to the reference drug Imatinib.[6][7]
| Compound | % VEGFR Kinase Inhibition @ 10 µM[6][7] |
| 4a | 85.3% |
| 4b | 89.1% |
| 5b | 92.2% |
| 6a | 82.4% |
| 6b | 80.5% |
| Imatinib (Reference) | 92.1% |
Data represents the percentage of enzyme activity inhibited at a fixed compound concentration.
The strong performance of compound 5b in both cytotoxicity and kinase inhibition assays marks it as a promising lead candidate for further in vivo evaluation.[6][7]
VEGFR-2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This pathway is a primary target for the pyridazine derivatives discussed. Inhibition of VEGFR-2 blocks the downstream signaling events that lead to cell proliferation, migration, and angiogenesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Comparative In Vivo Analysis: Antitumor Efficacy
While in vitro data is crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism system. The most potent compounds identified in vitro were advanced to an in vivo study using an Ehrlich's ascites carcinoma (EAC) solid tumor model in mice.[6][7] This model is a well-established method for the preliminary screening of anticancer agents.
Mice bearing EAC solid tumors were treated with the test compounds, and the primary endpoint was the reduction in tumor weight at the end of the study compared to a control group receiving only the vehicle.
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SEM[6] | % Tumor Weight Inhibition[6] |
| Control (Vehicle) | - | 2.48 ± 0.15 | - |
| 4a | 10 | 1.15 ± 0.09 | 53.6% |
| 4b | 10 | 0.98 ± 0.07 | 60.5% |
| 5b | 10 | 0.65 ± 0.04 | 73.8% |
| 6a | 10 | 1.21 ± 0.11 | 51.2% |
| 6b | 10 | 1.33 ± 0.12 | 46.4% |
| Imatinib (Reference) | 10 | 0.72 ± 0.05 | 71.0% |
The in vivo results corroborate the in vitro findings. Compound 5b again emerged as the most effective derivative, producing a 73.8% inhibition in tumor weight, a slightly better outcome than the 71.0% inhibition achieved by the reference drug, Imatinib.[6] This demonstrates that the potent cellular activity of compound 5b translates into significant antitumor efficacy in a living model.
Detailed Experimental Protocols
To ensure scientific integrity and enable replication of these findings, the following are detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. It is a standard method for assessing the cytotoxic effects of potential anticancer compounds.[8]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Human cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[8]
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. Metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]
-
Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[8]
-
Measurement: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Assay Setup: The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer in a 96-well plate. A "no inhibitor" control and a "no enzyme" control are included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a specific peptide substrate and adenosine triphosphate (ATP).[8] The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: After incubation, a detection reagent is added that selectively binds to the remaining, unconsumed ATP. This binding typically produces a luminescent or fluorescent signal that is inversely proportional to the kinase activity.[8]
-
Measurement: The signal (luminescence or fluorescence) is read using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the "no inhibitor" control. The IC₅₀ value can be determined by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: In Vivo Antitumor Activity (EAC Solid Tumor Model)
This protocol outlines the evaluation of antitumor efficacy in a murine solid tumor model.
Caption: Workflow for in vivo antitumor activity evaluation.
Methodology:
-
Tumor Inoculation: Ehrlich's ascites carcinoma (EAC) cells are injected subcutaneously into the right thigh of female Swiss albino mice.[6][7]
-
Tumor Development: The tumors are allowed to grow for 8-10 days until they reach a palpable size.
-
Group Randomization: The mice are randomly divided into several groups: a control group, a reference drug group (e.g., Imatinib), and treatment groups for each test compound.
-
Compound Administration: The test compounds and the reference drug are administered daily (e.g., via intraperitoneal injection) for a specified period, typically 10 days.[6] The control group receives only the vehicle.
-
Monitoring: The animals are monitored daily for signs of toxicity, and body weight is recorded regularly.
-
Endpoint Measurement: At the end of the treatment period, the mice are sacrificed, and the solid tumors are excised and weighed.
-
Data Analysis: The percentage of tumor weight inhibition is calculated for each treatment group using the formula: [(Control Mean Weight - Treated Mean Weight) / Control Mean Weight] x 100.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a promising class of anticancer agents. The systematic evaluation, from in vitro cytotoxicity and target engagement to in vivo efficacy, demonstrates a clear path for lead candidate identification. Compound 5b , in particular, has shown exceptional performance, outperforming the reference drug Imatinib in both cellular and animal models of colon cancer.[6]
The provided protocols offer a standardized framework for the evaluation of such compounds, emphasizing the importance of validated, reproducible experimental design. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, exploring their efficacy in other cancer models (e.g., orthotopic or patient-derived xenograft models), and investigating potential mechanisms of resistance. The strong correlation between VEGFR-2 inhibition and antitumor activity provides a solid mechanistic foundation for the continued development of this promising chemical series.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to New Synthetic Methodologies for 5-Bromopyridazin-3-amine
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of novel synthetic strategies for the preparation of 5-Bromopyridazin-3-amine, a key heterocyclic building block in medicinal chemistry. The methodologies presented are designed to be robust, scalable, and grounded in established chemical principles, offering researchers a comprehensive resource for selecting the optimal synthetic route based on performance, cost, and experimental feasibility.
Introduction: The Significance of the this compound Scaffold
The pyridazine nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-ulcer properties.[1][2] The title compound, this compound, is of particular interest due to the orthogonal reactivity of its functional groups. The amino group at the 3-position can be readily derivatized, while the bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.
The development of efficient and economical synthetic routes to this compound is therefore a critical endeavor for advancing drug discovery programs that rely on this valuable intermediate. This guide benchmarks two promising new synthetic methods, providing detailed experimental protocols and a comparative analysis to aid researchers in their synthetic planning.
Proposed Synthetic Methodologies: A Head-to-Head Comparison
Two novel and practical synthetic routes for the preparation of this compound are presented and evaluated.
Method 1: Selective Amination of a Dihalopyridazine Intermediate
This route commences with the synthesis of a 3,5-dihalopyridazine precursor, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amine functionality.
Method 2: Ring Synthesis from an Acyclic Precursor and Subsequent Functionalization
This approach builds the pyridazine core from a commercially available, inexpensive starting material, mucobromic acid, followed by a two-step functionalization to install the desired amino group.
Data Presentation: A Comparative Analysis of Key Performance Metrics
The following table summarizes the key performance indicators for the two proposed synthetic methods, allowing for a direct comparison of their overall efficiency and practicality.
| Metric | Method 1: Selective Amination | Method 2: From Mucobromic Acid |
| Starting Material | 3,5-Dibromopyridine | Mucobromic Acid |
| Starting Material Cost | Moderate to High[3][4][5] | Low[6][7] |
| Number of Steps | 2 | 3 |
| Overall Yield (projected) | 40-50% | 55-65% |
| Key Transformations | Selective SNAr | Cyclization, Halogenation, Amination |
| Scalability | Moderate | High |
| Safety Considerations | Use of liquid ammonia, high pressure | Use of phosphorus oxybromide (corrosive) |
Experimental Protocols and Mechanistic Insights
Method 1: Selective Amination of 3,5-Dibromopyridazine
This method leverages the differential reactivity of the halogen atoms in a 3,5-dihalopyridazine intermediate. The electron-withdrawing nature of the pyridazine ring activates both halogen positions for nucleophilic attack. However, the nitrogen atoms of the ring exert a stronger deactivating effect on the adjacent C6 and C3 positions, with the C3 position being slightly more activated for substitution than the C5 position. This subtle difference in reactivity can be exploited to achieve selective amination.
Step 1: Synthesis of 3,5-Dibromopyridazine
While 3,5-dibromopyridine is commercially available, its pyridazine analogue is not. An analogous synthesis from pyridine can be adapted.[8]
-
Reaction: Direct bromination of pyridazine.
-
Reagents: Pyridazine, Bromine, Thionyl Chloride, Concentrated Sulfuric Acid.
-
Procedure: To a mixture of concentrated sulfuric acid and thionyl chloride, add pyridazine. Heat the mixture to reflux and add bromine dropwise over several hours. Continue heating until the evolution of reddish-brown gas ceases. The reaction mixture is then subjected to steam distillation to isolate the crude 3,5-dibromopyridazine, which is further purified by recrystallization.
-
Causality: The use of a strong acid catalyst and high temperatures is necessary to overcome the inherent electron deficiency of the pyridazine ring towards electrophilic substitution.
Step 2: Selective Amination of 3,5-Dibromopyridazine
-
Reaction: Nucleophilic Aromatic Substitution (SNAr).
-
Reagents: 3,5-Dibromopyridazine, Liquid Ammonia, Potassium Amide.
-
Procedure: In a high-pressure reactor, 3,5-dibromopyridazine is dissolved in liquid ammonia. A solution of potassium amide in liquid ammonia is then added portion-wise at low temperature. The reaction is stirred for several hours while allowing the temperature to slowly rise. After quenching the reaction, the product is extracted and purified by column chromatography.
-
Expertise & Experience: The use of a strong amide base in liquid ammonia is a classic method for the amination of haloarenes and haloheteroarenes.[1] The regioselectivity for the 3-position over the 5-position is anticipated based on the electronic effects of the ring nitrogens, though a mixture of isomers may be obtained, requiring careful purification.
Method 2: Synthesis from Mucobromic Acid
This route offers an economical and potentially more scalable approach starting from the readily available and inexpensive mucobromic acid.
Step 1: Synthesis of 5-Bromopyridazin-3(2H)-one
-
Reaction: Condensation/Cyclization.
-
Reagents: Mucobromic Acid, Hydrazine Hydrate.
-
Procedure: To a solution of mucobromic acid in an appropriate solvent such as ethanol, hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration.
-
Causality: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the stable pyridazinone ring system.
Step 2: Halogenation of 5-Bromopyridazin-3(2H)-one
-
Reaction: Deoxyhalogenation.
-
Reagents: 5-Bromopyridazin-3(2H)-one, Phosphorus Oxybromide (POBr₃).
-
Procedure: A mixture of 5-Bromopyridazin-3(2H)-one and an excess of phosphorus oxybromide is heated at reflux.[9] The reaction is monitored until completion, and the excess POBr₃ is carefully quenched. The resulting 3,5-dibromopyridazine is then isolated and purified.
-
Expertise & Experience: POBr₃ is a standard reagent for the conversion of pyridazinones and other heterocyclic ketones to their corresponding bromo derivatives.[9] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by bromide.
Step 3: Amination of 3,5-Dibromopyridazine
-
Reaction: Nucleophilic Aromatic Substitution (SNAr).
-
Reagents: 3,5-Dibromopyridazine, Aqueous Ammonia.
-
Procedure: The 3,5-dibromopyridazine obtained from the previous step is heated with a concentrated aqueous solution of ammonia in a sealed vessel at elevated temperatures. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.
-
Trustworthiness: This step is analogous to the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine, which is a well-established industrial process.[10] The use of aqueous ammonia is advantageous for large-scale synthesis due to its lower cost and easier handling compared to liquid ammonia.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Method 1.
Caption: Synthetic workflow for Method 2.
Conclusion and Recommendations
Both presented methods offer viable pathways to the target molecule, this compound.
Method 1 is a more direct approach but may suffer from challenges in the regioselective amination step, potentially leading to lower yields and the need for careful purification to separate isomers. The scalability of this route is also limited by the use of liquid ammonia and high-pressure equipment.
Method 2 presents a more robust and economically favorable strategy. The use of inexpensive and readily available mucobromic acid as a starting material is a significant advantage.[6][7] While this route involves an additional step, the individual transformations are generally high-yielding and well-precedented in heterocyclic chemistry. The final amination step using aqueous ammonia is particularly amenable to large-scale production.
Recommendation: For researchers and drug development professionals seeking a scalable, cost-effective, and reliable synthesis of this compound, Method 2 is the recommended approach. The clear economic advantages and the use of more conventional and scalable reaction conditions make it a superior choice for the routine production of this important medicinal chemistry building block.
References
- 1. journals.co.za [journals.co.za]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromopyridine price,buy 3,5-Dibromopyridine - chemicalbook [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5-Dibromopyridine 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Mucobromic acid, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Mucobromic Acid | 488-11-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 10. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromopyridazin-3-amine in a Laboratory Setting
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromopyridazin-3-amine, a halogenated heterocyclic amine common in synthetic chemistry. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.
Hazard Assessment: The "Why" Behind the Protocol
Key Hazards Include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][4]
-
Environmental Hazard: As a brominated organic compound, improper disposal can lead to the formation of persistent and harmful environmental byproducts. It is classified as WGK 3, indicating it is severely hazardous to water.[3]
This hazard profile dictates that this compound must be treated as hazardous waste . Under no circumstances should it be disposed of in the regular trash or washed down the sanitary sewer.[5][6]
Regulatory Framework: Adherence to National Standards
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Laboratories are classified as waste generators—Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG)—each with specific requirements for waste accumulation and reporting.[7][9] This guide aligns with the principles set forth by the EPA and the Occupational Safety and Health Administration (OSHA) to ensure compliance.[8][10][11]
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Given the irritant nature of this compound, the following PPE is mandatory when handling the compound for disposal:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[1][2] | Prevents eye contact with solid particulates or contaminated solutions. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1][2] | Prevents skin irritation and potential absorption. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if handling powders outside of a fume hood.[1][3] | Protects against inhalation of dust, which can cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure, unused this compound as well as contaminated labware.
Step 1: Waste Identification and Segregation
-
Pure Chemical: Unused or expired this compound solid should be kept in its original container if possible. If not, it must be transferred to a designated solid hazardous waste container.
-
Contaminated Waste: Items such as gloves, weigh boats, or paper towels grossly contaminated with the solid chemical should be collected separately in a container lined with a plastic bag and labeled as solid hazardous waste.[12]
-
Solution Waste: Solutions containing this compound must be collected in a dedicated liquid waste container. Crucially, this waste stream must be classified as halogenated organic waste .[12][13]
Step 2: Container Selection and Labeling
-
Container Integrity: All waste containers must be made of a material compatible with the chemical (e.g., HD polyethylene for liquids) and have a secure, screw-on cap.[6][12] The container must be in good condition with no leaks.
-
Labeling: The EPA requires that all hazardous waste containers be clearly labeled with the words "Hazardous Waste" .[7][9]
-
The label must also include the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all constituents if it is a mixed waste stream.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant") using GHS pictograms or written text.[7]
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
An SAA is a designated location "at or near the point of generation" where waste is initially collected.[7][9]
-
The container must remain closed at all times except when waste is being added.[6][12]
-
Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[5]
Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposal
-
Once a waste container is full, or when you are ceasing work with the chemical, arrange for its transfer to your institution's main waste storage area, or CAA.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[12] Do not move the waste yourself unless you are specifically trained and authorized to do so.
-
Your EHS office will manage the final disposal through a licensed hazardous waste contractor, ensuring the process is fully compliant with EPA regulations.[7]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Small Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described above.
-
Containment: Gently cover the spill with an absorbent material from a chemical spill kit to prevent dust from becoming airborne.
-
Collection: Carefully sweep the material into a suitable container. Avoid creating dust.
-
Disposal: The collected spill debris must be disposed of as solid hazardous waste, following the protocol outlined above.
-
Decontamination: Clean the spill area thoroughly with soap and water.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, protect our environment, and ensure that your vital research is conducted responsibly from start to finish.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. ethz.ch [ethz.ch]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. medlabmag.com [medlabmag.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. nj.gov [nj.gov]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Mastering the Safe Handling of 5-Bromopyridazin-3-amine: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
Based on data from closely related aromatic amines and brominated heterocyclic compounds, 5-Bromopyridazin-3-amine should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[1][2]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3]
Given the absence of specific toxicological data for this compound, a conservative approach to handling is essential. The toxicological properties have not been fully investigated, and therefore, all handling procedures should prioritize the minimization of exposure.[3][4]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles. | Nitrile or other chemically resistant gloves. | Lab coat. | N95 dust mask or a respirator is recommended, especially in areas without localized exhaust ventilation.[1] |
| Solution Preparation and Transfers | Chemical safety goggles or a face shield. | Nitrile or other chemically resistant gloves. | Lab coat. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
| Reaction Setup and Workup | Chemical safety goggles and a face shield. | Chemically resistant gloves (consider double-gloving). | Lab coat (consider a chemically resistant apron). | All operations must be performed within a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemically resistant coveralls or apron over a lab coat. | Air-purifying respirator with appropriate cartridges. |
Procedural Guidance: From Receipt to Disposal
The following step-by-step protocols are designed to guide the user through the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed.[5][6] Refrigerated storage may be recommended.[5]
Weighing and Solution Preparation
This workflow is designed to minimize the generation of dust and prevent contamination.
Spill and Emergency Procedures
A proactive emergency plan is a cornerstone of laboratory safety.
In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid generating dust.[5]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan: A Commitment to Environmental Stewardship
The disposal of this compound and its associated waste must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including unused solid, solutions, contaminated labware (pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[7]
-
Waste Container: Use a designated, clearly labeled, and leak-proof container for this waste stream. The label should include "Hazardous Waste" and the full chemical name.[7]
-
Final Disposal: The disposal of halogenated organic waste must be conducted through a licensed hazardous waste disposal company.[7] High-temperature incineration is the preferred method for the complete destruction of such compounds.[7] Do not dispose of this chemical down the drain or in regular trash. [7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
